Velpatasvir
Description
Properties
IUPAC Name |
methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUMDQMBHQXKK-CDIODLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722565 | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377049-84-7 | |
| Record name | Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velpatasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velpatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELPATASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Pan-Genotypic Cure: A Technical Guide to the Discovery and Development of Velpatasvir
For Immediate Release
Foster City, CA – December 13, 2025 – This technical guide provides an in-depth overview of the discovery and development timeline of Velpatasvir (formerly GS-5816), a pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor developed by Gilead Sciences. This document, intended for researchers, scientists, and drug development professionals, details the key milestones, experimental methodologies, and clinical trial data that led to the approval of this transformative antiviral agent, a core component of the single-tablet regimens Epclusa® and Vosevi®.
Executive Summary
This compound is a cornerstone of modern Hepatitis C therapy, offering a highly effective, safe, and well-tolerated treatment for all six major HCV genotypes. Its development represents a significant achievement in medicinal chemistry and clinical research, culminating in a simple, single-tablet regimen that has revolutionized the treatment landscape for millions of patients worldwide. This guide traces the journey of this compound from its initial discovery through rigorous preclinical and clinical evaluation to its eventual regulatory approval.
Discovery and Preclinical Development Timeline
The development of this compound was a multi-year endeavor driven by the need for a pan-genotypic HCV inhibitor. The following timeline highlights the key phases of its discovery and preclinical evaluation:
| Year(s) | Milestone | Description |
| Early 2010s | Lead Identification & Optimization | Gilead Sciences initiated a medicinal chemistry program to identify novel HCV NS5A inhibitors with broad genotype coverage. Through high-throughput screening and structure-activity relationship (SAR) studies, lead compounds were identified and subsequently optimized to improve potency, metabolic stability, and pharmacokinetic properties. |
| ~2012 | Identification of GS-5816 (this compound) | GS-5816 emerged as a clinical candidate with potent, picomolar activity against a wide range of HCV genotypes in in-vitro replicon assays. It demonstrated a high barrier to resistance and favorable preclinical pharmacokinetic profiles across multiple species. |
| 2013 | Phase 1 First-in-Human Studies Commence | A Phase 1 clinical trial (NCT01740791) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GS-5816 in healthy volunteers. The study confirmed the drug's suitability for once-daily dosing. |
Mechanism of Action: Targeting the HCV NS5A Protein
This compound exerts its antiviral effect by targeting the Hepatitis C virus nonstructural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1] While NS5A has no known enzymatic function, it plays a critical role in the formation of the viral replication complex. This compound binds to NS5A, disrupting its normal function and thereby inhibiting viral replication.
References
A Technical Guide to the Mechanism of Action of Velpatasvir on the HCV NS5A Protein
Executive Summary
Velpatasvir is a highly potent, pangenotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). NS5A is a multifunctional phosphoprotein with no enzymatic activity, yet it is indispensable for viral RNA replication and virion assembly. This compound exerts its antiviral effect by binding directly to the N-terminal domain of the NS5A protein. This interaction is believed to lock the dimeric NS5A protein in a conformation that is incompatible with viral RNA binding, thereby inhibiting two critical stages of the HCV life cycle: the formation of the membranous web, which serves as the site for genome replication, and the subsequent assembly of new viral particles. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and process visualizations.
The Target: HCV Nonstructural Protein 5A (NS5A)
The NS5A protein is a zinc-binding, proline-rich phosphoprotein that is a crucial component of the HCV replication complex.[1] It is produced as part of a large polyprotein translated from the viral genome, which is then cleaved by viral proteases.[1]
Structure and Domains: NS5A is composed of an N-terminal amphipathic helix that anchors it to the endoplasmic reticulum membrane, followed by three distinct domains (I, II, and III) connected by low-complexity sequences.[2][3]
-
Domain I (aa ~33-202): This N-terminal domain is highly structured and forms a novel zinc-coordination motif.[2][4] Crucially, Domain I is the site of dimerization and is the direct target of NS5A inhibitors like this compound.[4]
-
Domains II and III: These domains are largely unstructured and are implicated in interactions with a wide array of host and viral proteins, as well as viral RNA.[3][5]
Function in the HCV Life Cycle: NS5A is a master regulator of the viral life cycle. Its primary functions include:
-
RNA Replication: NS5A is essential for the replication of the viral RNA genome. It interacts with other viral proteins, such as the NS5B RNA-dependent RNA polymerase, and the viral RNA itself.[1][6]
-
Membranous Web Formation: NS5A orchestrates the formation of double-membrane vesicles derived from the host cell's endoplasmic reticulum. This "membranous web" creates a specialized microenvironment that houses the viral replication complex, protecting it from host defenses.
-
Virion Assembly: NS5A also plays a critical role in the later stages of the viral life cycle, coordinating the assembly of new infectious virus particles.[7]
References
- 1. iasusa.org [iasusa.org]
- 2. researchgate.net [researchgate.net]
- 3. natap.org [natap.org]
- 4. benchchem.com [benchchem.com]
- 5. Sofosbuvir and this compound for HCV Genotype 2 and 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Hepatitis C Inhibition: A Technical Guide to the Chemical Structure and Properties of Velpatasvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir (formerly GS-5816) is a potent, pangenotypic direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a second-generation NS5A inhibitor, this compound exhibits a high barrier to resistance and is a key component of several highly effective combination therapies. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental methodologies relevant to its synthesis, characterization, and preclinical evaluation.
Chemical Identity and Structure
This compound is a complex small molecule with a sophisticated architecture that underpins its high affinity and specificity for the HCV NS5A protein.[1] Its systematic IUPAC name is methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate[1] |
| Molecular Formula | C₄₉H₅₄N₈O₈[2] |
| Molecular Weight | 883.00 g/mol [3] |
| CAS Number | 1377049-84-7[2] |
| PubChem CID | 67683363[1] |
| Synonyms | GS-5816, UNII-KCU0C7RS7Z[3] |
Physicochemical Properties
The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its clinical efficacy.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | >170°C (decomposes)[4] |
| Boiling Point | Data not available |
| Solubility | - Insoluble in water[3]- Soluble in Ethanol and DMSO[3]- pH-dependent solubility in aqueous solutions: - >36 mg/mL at pH 1.2[5] - 3.6 mg/mL at pH 2[5] - <0.1 mg/mL above pH 5[5] |
| pKa | 3.74[6] |
| LogP | Data not available |
| Appearance | White to off-white powder[3] |
Mechanism of Action: Targeting the HCV NS5A Protein
This compound exerts its antiviral effect by specifically inhibiting the Hepatitis C Virus Non-Structural Protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2] Although it does not have any known enzymatic activity, NS5A plays a crucial role in the formation of the membranous web, a complex intracellular structure where viral replication takes place.
This compound binds to the N-terminal domain of NS5A, inducing conformational changes that disrupt its normal function. This interference with NS5A leads to the inhibition of both viral RNA synthesis and the assembly of new virions.
Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5A.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. While specific proprietary details may vary, the general synthetic strategy can be outlined based on publicly available patent literature.
Caption: A generalized workflow for the chemical synthesis of this compound.
Methodology:
-
Step 1: Synthesis of Key Intermediates: The synthesis typically begins with the preparation of two key fragments: a substituted pyrrolidine derivative and a complex naphtho[1,2-d]imidazole core structure. These syntheses involve multiple steps, including protection and deprotection of functional groups, cyclization reactions, and chiral resolutions to obtain the desired stereochemistry.
-
Step 2: Coupling of Intermediates: The pyrrolidine and naphtho[1,2-d]imidazole intermediates are then coupled together through a suitable chemical reaction, often a palladium-catalyzed cross-coupling reaction.
-
Step 3: Further Elaboration: The resulting coupled product undergoes further chemical modifications to introduce the remaining structural motifs of the this compound molecule.
-
Step 4: Purification: The final crude product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield highly pure this compound.
-
Step 5: Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Antiviral Activity Assessment: HCV Replicon Assay
The antiviral activity of this compound is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The plates are incubated for 48 to 72 hours.
-
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. If the replicon contains a reporter gene (e.g., luciferase), its activity is measured using a luminometer. Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative real-time PCR (qRT-PCR).
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) is performed to determine the effect of the compound on cell viability.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HCV replication by 50%, and the 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.
In Vitro Metabolic Stability Assessment
The metabolic stability of this compound can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Incubation: this compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the concentration of remaining this compound in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
In Vitro Permeability Assessment: Caco-2 Permeability Assay
The intestinal permeability of this compound can be evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human oral drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).
-
Samples are collected from the receiver compartment at various time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Conclusion
This compound represents a significant advancement in the treatment of chronic hepatitis C. Its complex chemical structure is intricately linked to its potent and pangenotypic inhibition of the HCV NS5A protein. The favorable physicochemical and pharmacokinetic properties of this compound contribute to its high clinical efficacy and good safety profile. The experimental methodologies outlined in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of this compound and similar antiviral compounds, aiding researchers and drug development professionals in the ongoing quest for novel and improved therapies for viral diseases.
References
Velpatasvir's Pan-Genotypic Dominance: A Technical Deep Dive into HCV NS5A Inhibition
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism and broad-spectrum activity of Velpatasvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. By targeting the viral non-structural protein 5A (NS5A), this compound exhibits potent antiviral effects across all major HCV genotypes, a characteristic that has revolutionized therapeutic strategies. This document provides a detailed examination of its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its pan-genotypic profile.
Introduction: The Role of NS5A in the HCV Life Cycle
The Hepatitis C virus, a single-stranded RNA virus, orchestrates its replication within a complex network of viral and host cellular factors.[1][2] Central to this process is the non-structural protein 5A (NS5A), a phosphoprotein with no known enzymatic function but which is indispensable for viral replication.[2] NS5A is a multifunctional protein that plays a critical role in the formation of the membranous web, an endoplasmic reticulum-derived structure that serves as the site for HCV RNA replication.[1] It interacts with numerous viral proteins, including the NS5B RNA-dependent RNA polymerase, and host cell components to regulate viral replication and assembly.[1][2]
Mechanism of Action: this compound's Targeted Inhibition of NS5A
This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS5A protein.[3] Its mechanism of action involves binding to Domain I of NS5A, a region crucial for the protein's function in viral replication.[4] By binding to this domain, this compound disrupts the normal function of NS5A, leading to the inhibition of HCV RNA replication and the assembly of new viral particles.[3][5] This targeted inhibition is the basis for its potent antiviral activity.
Pan-Genotypic Efficacy: A Quantitative Analysis
A key feature of this compound is its potent activity against all six major HCV genotypes.[6] This pan-genotypic coverage simplifies treatment regimens and offers a highly effective option for a broad range of patients. The in vitro efficacy of this compound has been extensively evaluated using HCV replicon assays, which measure the replication of HCV RNA in cultured liver cells.[7] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.
The table below summarizes the in vitro activity of this compound against chimeric replicons expressing NS5A from various HCV genotypes.
| HCV Genotype | Subtype | This compound EC50 (pM) |
| Genotype 1 | 1a | 19 |
| 1b | 11 | |
| Genotype 2 | 2a | 4 |
| 2b | 20 | |
| Genotype 3 | 3a | 2 |
| Genotype 4 | 4a | 4 |
| 4d | 2 | |
| Genotype 5 | 5a | 2.5 |
| Genotype 6 | 6a | 19 |
| 6e | 12 | |
| 6p | 2.6 |
Data compiled from publicly available prescribing information and scientific literature.
Resistance-Associated Substitutions (RASs)
The emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors.[8] In vitro resistance selection studies have identified several key amino acid positions where substitutions can confer resistance to this compound.[8] However, this compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[8]
The following table details the fold-change in EC50 for this compound against common NS5A RASs in different HCV genotypes.
| Genotype | RAS | Fold Change in EC50 |
| 1a | M28G | >1,000 |
| Q30R | 2.2[9] | |
| L31V | 1.6 | |
| Y93H | 1.8 | |
| Y93N | 178 | |
| 1b | L31V | 1.1 |
| Y93H | 0.6 | |
| 2a | F28S + Y93H | 29 |
| 3a | Y93H | 777 |
Data compiled from scientific literature.[8][9]
High levels of resistance to this compound are observed with specific single mutations in genotype 1a (e.g., M28G, A92K, Y93H/N/R/W) and genotype 1b (A92K).[8] In other genotypes, such as 2b, 3a, and 6a, certain single and double mutants can also lead to high-level resistance.[8]
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds like this compound.[7][10]
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium.[7]
-
Transfection: The cells are transfected with an HCV replicon RNA, which is a subgenomic HCV RNA molecule capable of autonomous replication.[7] These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[10]
-
Compound Treatment: The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (this compound).[7]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.[7]
-
Quantification of Replication: The level of HCV replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using quantitative real-time PCR (qRT-PCR).[7][10]
-
Cytotoxicity Assessment: Concurrently, the viability of the cells is assessed to determine if the compound has any cytotoxic effects.[7]
-
Data Analysis: The EC50 value is calculated by plotting the inhibition of viral replication against the compound concentration.
Resistance Analysis
Identifying and characterizing RASs is crucial for understanding the potential for treatment failure.
Methodology:
-
Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period.[11] This selective pressure encourages the growth of viral populations with reduced susceptibility.
-
Isolation of Resistant Clones: Individual colonies of resistant cells are isolated and expanded.
-
Genotypic Analysis: The NS5A coding region of the viral RNA from the resistant clones is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[12]
-
Sequencing: The amplified DNA is then sequenced to identify any amino acid substitutions compared to the wild-type virus.[12] Sanger sequencing or next-generation sequencing (NGS) can be used for this purpose.[13]
-
Phenotypic Analysis: The identified substitutions are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to the antiviral drug is then tested using the HCV replicon assay to confirm that the substitution confers resistance and to quantify the degree of resistance (fold-change in EC50).
Visualizing the Landscape of HCV Replication and this compound's Action
HCV Replication Complex and NS5A's Central Role
Caption: The HCV replication complex formation and the inhibitory action of this compound on NS5A.
Experimental Workflow for Antiviral Efficacy and Resistance Testing
Caption: A streamlined workflow for determining the efficacy and resistance profile of this compound.
Conclusion
This compound's pan-genotypic activity is a direct result of its potent and specific inhibition of the HCV NS5A protein, a critical component of the viral replication machinery. Its robust in vitro performance across all major HCV genotypes, even in the presence of some resistance-associated substitutions, underscores its clinical significance. The experimental methodologies detailed in this guide provide a framework for the continued evaluation of novel antiviral agents and a deeper understanding of the mechanisms of HCV replication and drug resistance.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C Resistance-Associated Substitutions Among People Who Inject Drugs Treated With Direct-Acting Antiviral-Containing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
In Vitro Pharmacokinetics and Metabolism of Velpatasvir: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly. As a component of approved combination therapies, understanding its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers and drug development professionals.
Data Summary
The following tables summarize the key quantitative data regarding the in vitro pharmacokinetic and metabolic properties of this compound.
Table 1: In Vitro Permeability and Efflux of this compound
| Parameter | Cell Line | Value | Efflux Ratio (B-A/A-B) | Reference |
| Apparent Permeability (Papp) (A→B) | Caco-2 | 10.3 x 10⁻⁶ cm/s | 1.1 | [1] |
| Apparent Permeability (Papp) (B→A) | Caco-2 | 11.1 x 10⁻⁶ cm/s | [1] |
A→B: Apical to Basolateral; B→A: Basolateral to Apical
Table 2: In Vitro Metabolic Stability of this compound
| System | Parameter | Value | Reference |
| Human Liver Microsomes | Predicted Hepatic Clearance | <0.17 L/h/kg | [1] |
| Human Cryopreserved Hepatocytes | Predicted Hepatic Clearance | <0.07 L/h/kg | [1] |
Table 3: In Vitro Plasma Protein Binding of this compound
| Species | Fraction Unbound (fu) | % Bound | Reference |
| Human | 0.003 | >99.5% | [1][2] |
| Monkey | 0.0041 | 99.59% | [1] |
| Dog | 0.0019 | 99.81% | [1] |
| Rat | 0.0022 | 99.78% | [1] |
Table 4: In Vitro Transporter Inhibition by this compound
| Transporter | IC₅₀ | Reference |
| P-glycoprotein (P-gp) | 2.9 µM | [2] |
| Breast Cancer Resistance Protein (BCRP) | 0.38 µM | [2] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 2.9 µM | [2] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 2.2 µM | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro pharmacokinetic studies. The following sections outline the typical experimental protocols used to characterize the ADME properties of this compound.
Caco-2 Permeability Assay
The bidirectional permeability of this compound is assessed using Caco-2 cell monolayers, a widely accepted in vitro model for predicting intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.
-
Transport Experiment:
-
For apical to basolateral (A-B) transport, this compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time points.
-
For basolateral to apical (B-A) transport, this compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial drug concentration in the donor chamber
-
-
Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Metabolic Stability in Human Liver Microsomes and Cryopreserved Hepatocytes
These assays are conducted to determine the intrinsic clearance of this compound and predict its hepatic metabolic clearance.
Methodology for Human Liver Microsomes:
-
Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes, this compound at a specified concentration (e.g., 1 µM), and a buffer system (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Methodology for Cryopreserved Hepatocytes:
-
Hepatocyte Suspension: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: this compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.
-
Sampling and Analysis: Aliquots are taken at different time points, and the reaction is quenched. The concentration of this compound is then measured by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, the rate of depletion of the parent drug is used to determine the intrinsic clearance.
Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.
Methodology:
-
Dialysis Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: One chamber is filled with human plasma containing this compound, and the other chamber is filled with a protein-free buffer.
-
Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.
-
Sample Collection and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of this compound is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
CYP Reaction Phenotyping
This assay identifies the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.
Methodology:
-
Recombinant CYP Enzymes: this compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Incubation and Analysis: The incubation conditions and analytical methods are similar to those used in the microsomal stability assay.
-
Metabolite Formation/Parent Depletion: The rate of disappearance of this compound or the formation of specific metabolites is measured for each CYP isozyme.
-
Identification of Metabolizing Enzymes: The CYP enzymes that show significant metabolism of this compound are identified as the primary contributors to its oxidative metabolism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and the general workflows for the key in vitro experiments.
Conclusion
The in vitro pharmacokinetic and metabolic profile of this compound demonstrates favorable properties for an orally administered antiviral agent. It exhibits good permeability with a low potential for active efflux, suggesting efficient absorption. The metabolic stability in human liver microsomes and hepatocytes is high, indicating a low hepatic clearance and a longer half-life in vivo. This compound is highly bound to plasma proteins. While it is a substrate for CYP3A4, CYP2B6, and CYP2C8, the metabolic turnover is slow. Importantly, this compound is an inhibitor of key drug transporters, including P-gp, BCRP, OATP1B1, and OATP1B3, which highlights the potential for drug-drug interactions with co-administered substrates of these transporters. This comprehensive in vitro characterization provides a solid foundation for understanding the clinical pharmacology of this compound and for guiding its safe and effective use in the treatment of HCV infection. Further studies to identify the specific metabolites and to quantitatively assess the risk of transporter-mediated drug interactions are valuable for a complete understanding of its disposition.
References
Preclinical Profile of Velpatasvir (GS-5816): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velpatasvir (GS-5816) is a pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that defined the virologic and pharmacokinetic profile of this compound, establishing its foundation for clinical development. The document details its potent antiviral activity across all major HCV genotypes, its resistance profile, and its favorable pharmacokinetic and safety properties in preclinical species. Methodologies for key in vitro assays are also described to provide a practical resource for researchers in the field.
Introduction
Hepatitis C virus infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound (GS-5816) emerged as a significant advancement due to its pangenotypic activity, meaning it is effective against all six major HCV genotypes.[3][4] This attribute simplifies treatment regimens by eliminating the need for genotype-specific therapies.[5] this compound's mechanism of action involves targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[6][7] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the viral life cycle.[6] This guide synthesizes the critical preclinical data that characterized this compound's antiviral properties and established its suitability for human studies.
Mechanism of Action
This compound exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex, often referred to as the "membranous web," where viral RNA synthesis occurs. Although NS5A has no known enzymatic function, it plays a crucial role in regulating the activity of the viral RNA-dependent RNA polymerase (NS5B) and is involved in the assembly of new virions.[2] this compound's binding to NS5A disrupts these processes, leading to a potent inhibition of viral replication.[6]
References
- 1. Clinical Resistance to this compound (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The Discovery of this compound (GS-5816): The Potent Pan-Genotypic Once-Daily Oral HCV NS5A Inhibitor in the Single-Tablet Regimens Epclusa and Vosevi® | Semantic Scholar [semanticscholar.org]
- 5. Sofosbuvir With this compound (GS-5816) in Treatment-Naive Noncirrhotic Patients With Genotype 1 to 6 Hepatitis C Virus Infection: A Randomized Trial [natap.org]
- 6. m.youtube.com [m.youtube.com]
- 7. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
In Vitro Antiviral Spectrum of Velpatasvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a cornerstone of modern HCV therapy, primarily used in combination with the NS5B polymerase inhibitor sofosbuvir.[3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity across various HCV genotypes, its susceptibility to resistance-associated substitutions (RASs), the experimental protocols used for its characterization, and its mechanism of action.
Core Antiviral Activity
This compound exhibits potent in vitro activity against all major HCV genotypes (1 through 6).[2][4] Its primary mechanism of action is the inhibition of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][3][5] By binding to NS5A, this compound disrupts the formation of the viral replication complex, leading to a profound reduction in viral replication.[3]
Quantitative Antiviral Potency
The in vitro potency of this compound is typically quantified by determining its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell culture-based assays. The following table summarizes the in vitro EC50 values of this compound against wild-type HCV replicons of major genotypes.
| HCV Genotype/Subtype | Mean EC50 (pM) |
| Genotype 1a | 19 |
| Genotype 1b | 11 |
| Genotype 2a | 4 |
| Genotype 2b | 6 |
| Genotype 3a | 2 |
| Genotype 4a | 4 |
| Genotype 5a | 4 |
| Genotype 6a | 19 |
Note: EC50 values can vary between studies depending on the specific replicon system and cell line used.
Activity Against Resistance-Associated Substitutions (RASs)
The emergence of RASs in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. This compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[6] However, certain substitutions, particularly at positions 28, 30, 31, and 93, can significantly impact its efficacy.[6][7]
The following table summarizes the in vitro activity of this compound against replicons containing specific NS5A RASs, presented as fold change in EC50 compared to the wild-type replicon.
| Genotype/Subtype | NS5A Substitution | Fold Change in EC50 |
| Genotype 1a | M28G | >100 |
| A92K | >100 | |
| Y93H/N/R/W | >100 | |
| Genotype 1b | A92K | >100 |
| L31V + Y93H | >100 | |
| Genotype 2b | C92T | High-level resistance |
| Y93H/N | High-level resistance | |
| Genotype 3a | Y93H/S | >100 |
| Genotype 6a | L31V | High-level resistance |
| P32A/L/Q/R | High-level resistance |
Note: "High-level resistance" indicates a significant reduction in susceptibility, though specific fold-change values may vary. The majority of single RAS-containing replicons in subtypes 1a and 1b retained susceptibility to this compound (<2.5-fold change in EC50).[6]
Experimental Protocols
The in vitro antiviral activity and resistance profile of this compound are primarily determined using HCV replicon assays.[8] These cell-based systems contain a subgenomic HCV RNA that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).
HCV Replicon Assay Protocol
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
In Vitro Transcription: A plasmid DNA encoding the HCV subgenomic replicon is linearized and used as a template for in vitro transcription to generate replicon RNA.
-
Electroporation: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with serial dilutions of this compound.
-
Selection (for stable replicon cell lines): For the generation of stable replicon cell lines, a selectable marker (e.g., neomycin phosphotransferase gene) is included in the replicon construct. Cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV replicon.
-
Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This is commonly done using a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.
Visualizations
HCV Replication Cycle and this compound's Mechanism of Action
Caption: HCV replication cycle and the inhibitory action of this compound on NS5A.
Experimental Workflow for In Vitro Resistance Testing
Caption: Workflow for determining this compound's in vitro resistance profile.
Logical Relationship of NS5A Function and Inhibition
Caption: Inhibition of NS5A's essential functions by this compound.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 6. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Velpatasvir HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] It is a key component of several combination therapies for chronic HCV infection.[3][4] The HCV replicon assay is a fundamental tool in the development and characterization of such antiviral compounds. This cell-based system allows for the autonomous replication of subgenomic HCV RNA in a human hepatoma cell line (Huh-7), providing a robust and quantifiable method for assessing the efficacy of antiviral drugs.[5][6] These application notes provide a detailed protocol for utilizing an HCV replicon assay to determine the in vitro potency of this compound.
Mechanism of Action of this compound
This compound inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By binding to NS5A, this compound disrupts the formation of the viral replication complex, thereby suppressing viral replication.[3]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data: In Vitro Potency of this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in replicon assays. The data demonstrates the pangenotypic activity of this compound.
| HCV Genotype | Replicon Type | EC50 (pM) | Fold Change vs. Wild-Type | Reference |
| 1a | Luciferase Reporter | 17 | - | [7] |
| 1b | Luciferase Reporter | 4 | - | [7] |
| 2a | Luciferase Reporter | 4 | - | [1] |
| 2b | Luciferase Reporter | 15 | - | [1] |
| 3a | Luciferase Reporter | 2 | - | [1] |
| 4a | Luciferase Reporter | 2 | - | [1] |
| 5a | Luciferase Reporter | 1 | - | [1] |
| 6a | Luciferase Reporter | 10 | - | [1] |
Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions used.
Experimental Protocols
HCV Replicon Assay for Antiviral Potency (EC50 Determination)
This protocol describes a transient luciferase-based HCV replicon assay to determine the potency of this compound.
Materials:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)
-
HCV replicon RNA (subgenomic, containing a luciferase reporter gene, specific to the genotype of interest)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Electroporation buffer (e.g., Cytomix)
-
Electroporator and cuvettes
-
This compound (or other test compound) dissolved in DMSO
-
96-well cell culture plates (white, solid bottom for luminescence assays)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Workflow Diagram:
Caption: Experimental workflow for the HCV replicon assay.
Procedure:
-
Cell Preparation: Culture Huh-7 cells in complete DMEM. On the day of the experiment, harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Electroporation: Mix 400 µL of the cell suspension with 10 µg of in vitro transcribed HCV replicon RNA. Transfer the mixture to a 0.4 cm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).
-
Cell Seeding: Immediately after electroporation, transfer the cells to a tube containing 10 mL of complete DMEM. Seed the cell suspension into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and DMSO only as a negative control (100% replication) and wells with a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After the incubation period, remove the medium and lyse the cells by adding 100 µL of luciferase assay reagent to each well. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Cell Viability Assay (Cytotoxicity Assessment)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in replicon replication is not due to cell death.
Materials:
-
Huh-7 cells
-
Complete DMEM
-
This compound (or other test compound) dissolved in DMSO
-
96-well cell culture plates (clear bottom)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium-based assay like MTS)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Allow the cells to adhere overnight.
-
Compound Addition: Add 100 µL of serial dilutions of this compound to the wells, mirroring the concentrations used in the replicon assay. Include DMSO-only controls.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the replicon assay.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance.
-
Data Analysis:
-
Normalize the signal of the compound-treated wells to the DMSO-treated control wells.
-
Plot the normalized data against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
Resistance-Associated Substitutions (RASs)
Prolonged exposure to antiviral agents can lead to the selection of resistant viral variants. In the context of this compound, several resistance-associated substitutions (RASs) in the NS5A protein have been identified. These substitutions can reduce the susceptibility of the virus to the drug.[1][3]
Common this compound RASs:
-
Genotype 1a: M28G, A92K, Y93H/N/R/W[1]
-
Genotype 1b: A92K[1]
-
Genotype 2b: C92T, Y93H/N[1]
-
Genotype 6a: L31V, P32A/L/Q/R[1]
The HCV replicon system is an invaluable tool for studying the emergence and characterization of these RASs. By introducing specific mutations into the replicon construct, researchers can quantify the impact of these substitutions on drug susceptibility.[1]
Conclusion
The HCV replicon assay is a cornerstone of in vitro antiviral drug discovery and development. The protocols outlined in these application notes provide a detailed framework for assessing the potency and cytotoxicity of NS5A inhibitors like this compound. This system not only allows for the determination of pangenotypic efficacy but also facilitates the study of drug resistance, both of which are critical for the development of effective HCV therapies.
References
- 1. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Velpatasvir Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly.[1][2] this compound inhibits the function of NS5A, thereby disrupting the viral life cycle.[1][3] In combination with the NS5B polymerase inhibitor sofosbuvir, this compound (marketed as Epclusa®) provides a highly effective treatment regimen for all six major HCV genotypes.[1][4][5]
This document provides detailed application notes and protocols for utilizing cell culture models to assess the in vitro efficacy of this compound against HCV. The primary models discussed are the HCV replicon system and the infectious cell culture (HCVcc) system, which are instrumental in preclinical drug development, resistance profiling, and mechanism of action studies.[6][7]
Key Cell Culture Models
The two predominant cell culture systems for studying HCV and testing antiviral efficacy are HCV replicon systems and infectious HCV cell culture (HCVcc) systems.
-
HCV Replicon Systems: These systems utilize subgenomic or full-length HCV RNA molecules that can autonomously replicate within a host cell line, typically the human hepatoma cell line Huh-7 and its derivatives.[6][7][8][9] Replicons often contain a selectable marker (e.g., neomycin resistance) or a reporter gene (e.g., luciferase) to facilitate the quantification of viral replication.[8][9] They are a powerful tool for high-throughput screening of antiviral compounds and for studying the mechanism of action of drugs targeting viral replication.[6][7]
-
Infectious HCV Cell Culture (HCVcc) Systems: The development of the JFH-1 (Japanese fulminant hepatitis 1) isolate, a genotype 2a strain, allowed for the production of infectious virus particles in cell culture.[10] This system, utilizing highly permissive cell lines like Huh-7.5, enables the study of the entire HCV life cycle, including viral entry, assembly, and release.[11][12][13] It is crucial for evaluating inhibitors that target steps beyond RNA replication and for studying viral spread and neutralization.[14]
Table 1: Comparison of HCV Cell Culture Models
| Feature | HCV Replicon System | Infectious HCV (HCVcc) System |
| HCV Component | Subgenomic or genomic HCV RNA | Full-length infectious viral genome |
| Viral Particles | No infectious virus produced | Infectious virus particles produced and secreted |
| Viral Life Cycle Stages | RNA replication, protein translation | Complete life cycle (entry, replication, assembly, release) |
| Primary Cell Line | Huh-7 and its derivatives (Huh-7.5, Lunet)[9][10] | Huh-7 and its derivatives (Huh-7.5)[11] |
| Primary Applications | High-throughput screening, replication inhibitor testing, resistance studies[6][7] | Pan-lifecycle inhibitor testing, neutralization assays, viral spread studies[14][15] |
| Biosafety Level | BSL-2 | BSL-2 |
This compound's Mechanism of Action and Resistance
This compound targets the HCV NS5A protein, which is a phosphoprotein with multiple functions in the viral life cycle.[1][2] By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, leading to a potent inhibition of HCV RNA synthesis.[1][3]
Resistance to this compound can emerge through specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).[16][17] Common RASs that confer reduced susceptibility to this compound have been identified at positions such as 28, 30, 31, 32, 58, 92, and 93.[16][17][18] Cell culture models are essential for selecting and characterizing these RASs.[10][16][19][20]
Table 2: Key NS5A Resistance-Associated Substitutions for this compound
| HCV Genotype | Key Resistance-Associated Substitutions (RASs) |
| Genotype 1a | M28G, A92K, Y93H/N/R/W[16] |
| Genotype 1b | L31V + Y93H[17] |
| Genotype 2b | C92T, Y93H/N[16] |
| Genotype 3a | Y93H/S[16] |
| Genotype 4a | Y93H[17] |
| Genotype 6a | L31V, P32A/L/Q/R[16] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon-harboring cell line that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cell line stably harboring an HCV replicon with a luciferase reporter
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection, if applicable)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "no cells" control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the "no drug" control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: HCVcc Infection and Efficacy Assay
This protocol details the procedure for infecting Huh-7.5 cells with cell culture-derived HCV (HCVcc) and assessing the efficacy of this compound.
Materials:
-
Huh-7.5 cells[10]
-
HCVcc stock (e.g., JFH-1 strain)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well collagen-coated plates
-
Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (immunofluorescence)
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells onto a 96-well collagen-coated plate at a density of 6,000 cells per well and incubate overnight.[14]
-
-
Infection and Treatment:
-
Prepare a working solution of HCVcc in DMEM to achieve a multiplicity of infection (MOI) of 0.01-0.05.[15]
-
Prepare serial dilutions of this compound in DMEM.
-
Aspirate the medium from the cells and add the HCVcc inoculum.
-
After 4-6 hours of incubation, remove the inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
By qRT-PCR:
-
Extract total RNA from the cells.
-
Perform a one-step qRT-PCR using primers and a probe specific for the HCV genome.
-
Quantify the HCV RNA levels relative to a housekeeping gene (e.g., GAPDH).
-
-
By Immunofluorescence (Focus Forming Unit Assay):
-
Fix the cells with cold methanol.
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate with a primary antibody against an HCV protein (e.g., NS5A).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and count the number of infected cells or foci of infection using a fluorescence microscope.[21]
-
-
-
Data Analysis:
-
Determine the reduction in HCV RNA levels or the number of infected foci at each this compound concentration compared to the untreated control.
-
Calculate the EC50 value as described in Protocol 1.
-
Visualizations
Caption: Mechanism of action of this compound in the HCV life cycle.
Caption: Workflow for determining this compound EC50 using a replicon assay.
Conclusion
The HCV replicon and infectious cell culture systems are indispensable tools for the preclinical evaluation of direct-acting antivirals like this compound. These models allow for the robust determination of antiviral potency, the characterization of resistance profiles, and the elucidation of mechanisms of action. The protocols provided herein offer a framework for researchers to effectively utilize these systems in the ongoing efforts to combat HCV infection. Adherence to proper cell culture techniques and careful data analysis are paramount for obtaining reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Profile of Sofosbuvir and this compound Combination in the Treatment of Chronic Hepatitis C in Children and Adolescents: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epclusa (sofosbuvir/velpatasvir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Three-Dimensional Cell Culture Systems for Studying Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 18. Clinical Resistance to this compound (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HCV Antiviral Testing Services [imquestbio.com]
- 21. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying HCV RNA Levels in Velpatasvir-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Velpatasvir is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Accurate quantification of HCV RNA levels in response to this compound treatment in vitro is crucial for evaluating its antiviral efficacy, determining dose-response relationships, and understanding the mechanisms of drug resistance.
These application notes provide detailed protocols for the in-vitro assessment of this compound's activity against HCV using a cell culture-based replicon system and subsequent quantification of viral RNA by real-time reverse transcription-polymerase chain reaction (RT-qPCR).
Mechanism of Action of this compound
This compound targets the HCV NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[1][2] By inhibiting NS5A, this compound disrupts the formation of the membranous web, the site of HCV RNA synthesis, and interferes with virion assembly, leading to a significant reduction in viral replication.
Caption: Mechanism of this compound action on the HCV replication cycle.
Quantitative Data Presentation
The antiviral activity of this compound is typically determined by calculating the 50% effective concentration (EC50), which is the concentration of the drug that reduces HCV RNA levels by 50%. The following tables summarize the in-vitro efficacy of this compound against various HCV genotypes using replicon cells.
Table 1: EC50 Values of this compound Against Different HCV Genotypes
| HCV Genotype/Subtype | EC50 (nM) |
| 1a | 0.012 |
| 1b | 0.015 |
| 2a | 0.009 |
| 2b | 0.014 |
| 3a | 0.008 |
| 4a | 0.012 |
| 5a | 0.075 |
| 6a | 0.006 |
| 6e | 0.13 |
Data compiled from publicly available FDA documentation.[3]
Table 2: Illustrative Dose-Response of this compound on HCV Genotype 1a Replicon Cells
| This compound Concentration (nM) | Mean HCV RNA Reduction (%) | Standard Deviation (%) |
| 0.001 | 15.2 | 3.1 |
| 0.005 | 35.8 | 4.5 |
| 0.01 | 48.5 | 5.2 |
| 0.05 | 85.1 | 3.9 |
| 0.1 | 95.3 | 2.1 |
| 1 | 99.2 | 0.8 |
| 10 | >99.9 | 0.1 |
This table presents representative data to illustrate the dose-dependent effect of this compound. Actual results may vary depending on the specific replicon cell line and experimental conditions.
Experimental Protocols
Protocol 1: Maintenance and Treatment of HCV Replicon Cells
This protocol describes the maintenance of human hepatoma (Huh-7) cells harboring an HCV subgenomic replicon and their treatment with this compound.
Materials:
-
Huh-7 cells containing an HCV replicon (e.g., genotype 1a or 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates (96-well plates recommended for dose-response studies)
Procedure:
-
Cell Culture: Maintain the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 500 µg/mL) to ensure the retention of the replicon. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: For antiviral assays, seed the replicon cells into 96-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤0.5%).
-
Cell Treatment: Once the cells have adhered to the plate, replace the existing medium with the medium containing the various concentrations of this compound. Include a "no-drug" control (vehicle control with DMSO) and a "no-cell" control (medium only).
-
Incubation: Incubate the treated cells for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO2.
Protocol 2: Quantification of HCV RNA by Real-Time RT-qPCR
This protocol details the extraction of total RNA from the treated cells and the quantification of HCV RNA levels using a one-step real-time RT-qPCR assay targeting the highly conserved 5' untranslated region (UTR) of the HCV genome.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
One-step RT-qPCR master mix
-
HCV-specific forward and reverse primers
-
HCV-specific probe (e.g., FAM-labeled)
-
Nuclease-free water
-
Real-time PCR instrument
Primer and Probe Sequences (targeting the 5' UTR):
-
Forward Primer (C-149): 5'-TGCGGAACCGGTGAGTACA-3'[1]
-
Reverse Primer (C-342): 5'-CTTAAGGTTTAGGATTCGTGCTCAT-3'[1]
-
Probe (FT-275): 5'-(FAM)CACCCTATCAGGCAGTACCACAAGGCC(TAMRA)-3'[1]
Procedure:
-
RNA Extraction:
-
Carefully remove the culture medium from the 96-well plate.
-
Wash the cells once with PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer from your chosen RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the total RNA in nuclease-free water.
-
-
RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, forward primer, reverse primer, and probe.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the extracted RNA to the respective wells.
-
Include a no-template control (NTC) containing nuclease-free water instead of RNA.
-
It is also recommended to include a standard curve of known HCV RNA concentrations to determine the absolute copy number.
-
-
Thermal Cycling Conditions:
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 2-10 minutes
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (data acquisition during this step)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative HCV RNA levels by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) or by comparing the Ct values of treated samples to the vehicle control using the ΔΔCt method.
-
Calculate the percentage of HCV RNA reduction for each this compound concentration relative to the vehicle control.
-
Plot the percentage of RNA reduction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
Caption: Workflow for quantifying HCV RNA in this compound-treated cells.
References
Application Notes and Protocols: Determination of Velpatasvir EC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the 50% effective concentration (EC50) of Velpatasvir, a potent pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The protocols outlined are essential for the pre-clinical evaluation of this compound and other NS5A inhibitors.
Introduction
This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2] NS5A is a multifunctional phosphoprotein crucial for viral RNA replication and the assembly of new virus particles.[3][4] By binding to NS5A, this compound disrupts its function, thereby inhibiting the viral life cycle.[1] Determining the EC50 value is a critical step in characterizing the antiviral potency of this compound against different HCV genotypes and identifying potential resistance-associated substitutions (RASs). The most common method for this is the cell-based HCV replicon assay.[5][6]
Mechanism of Action of this compound
HCV, upon entering a hepatocyte, releases its RNA genome into the cytoplasm. This RNA is translated into a large polyprotein, which is then cleaved into individual structural and non-structural proteins. NS5A is a key component of the viral replication complex and is involved in the formation of the "membranous web" where viral replication occurs. This compound is a potent inhibitor of NS5A, and its binding to the N-terminus of NS5A is thought to disrupt the protein's function in both viral RNA replication and virion assembly.[5]
Experimental Protocols
Protocol 1: HCV Replicon Assay for this compound EC50 Determination
This protocol describes the use of a stable subgenomic HCV replicon cell line to determine the EC50 value of this compound. These replicons are engineered to contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.[5][7]
Materials:
-
Huh-7 (or equivalent human hepatoma) cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent kit.
-
Luminometer.
-
DMSO (cell culture grade).
Procedure:
-
Cell Seeding:
-
Culture the stable HCV replicon cells in DMEM with the selection agent.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without the selection agent.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide range of concentrations.
-
Include a "no drug" control (DMSO vehicle only) and a "no cells" control (medium only for background). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxicity.[8]
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay kit. A luminometer is used to measure the light output.
-
-
Data Analysis:
-
Subtract the background reading (no cells control) from all experimental wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase signal.[7]
-
Data Presentation
The following table summarizes the EC50 values of this compound against various HCV genotypes as determined by in vitro replicon assays.
| HCV Genotype | Mean EC50 (nM) |
| 1a | 0.014 |
| 1b | 0.016 |
| 2a | 0.005–0.016 |
| 2b | 0.002–0.006 |
| 3a | 0.004 |
| 4a | 0.009 |
| 4d | 0.004 |
| 5a | 0.021–0.054 |
| 6a | 0.006–0.009 |
| 6e | 0.006 |
Table 1: this compound EC50 values against different HCV genotypes in replicon assays. Data sourced from FDA prescribing information for Epclusa®.[9] It is important to note that the presence of 40% human serum can reduce the in vitro activity of this compound.[10]
Protocol 2: Selection of this compound-Resistant HCV Replicons
This protocol outlines a method for selecting for HCV replicons with reduced susceptibility to this compound in cell culture, which allows for the identification of resistance-associated substitutions (RASs).[6]
Materials:
-
HCV replicon cells (as in Protocol 1).
-
Culture medium with and without G418.
-
This compound stock solution.
-
RNA extraction kit.
-
RT-PCR reagents and primers specific for the NS5A region.
-
Sanger sequencing reagents and equipment.
Procedure:
-
Drug Pressure Application:
-
Culture HCV replicon cells in the presence of a concentration of this compound that is 5- to 20-fold above its EC50.[8]
-
Maintain the cells under continuous drug pressure, changing the medium with fresh this compound every 3-4 days.
-
Continue the selection process until resistant cell colonies emerge, which typically takes 3-4 weeks.[7]
-
-
Isolation and Expansion of Resistant Colonies:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clonal population in the presence of the selective concentration of this compound.
-
-
Phenotypic Analysis:
-
Determine the EC50 of this compound for each resistant cell line using the HCV Replicon Assay described in Protocol 1.
-
Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.
-
-
Genotypic Analysis:
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling cell lines and chemical reagents. It is recommended to consult the original cited literature for further details and to optimize the protocols for specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. HCV Antiviral Testing Services [imquestbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Velpatasvir Resistance Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to identify and characterize resistance to Velpatasvir, a potent direct-acting antiviral agent used in the treatment of Hepatitis C Virus (HCV). The following sections detail the molecular basis of resistance, methodologies for genotypic and phenotypic profiling, and protocols for key experiments.
Introduction to this compound and Resistance
This compound is a pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[1] this compound and other NS5A inhibitors are thought to bind to the N-terminus of NS5A, disrupting its function.[2] However, the precise mechanism of action is complex and not fully understood.[1]
Resistance to NS5A inhibitors, including this compound, can emerge due to specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).[1] These RASs can reduce the binding affinity of the drug, thereby diminishing its antiviral activity. The barrier to resistance for NS5A inhibitors is relatively low, and resistant variants can persist in patients for extended periods after treatment cessation.[1][3] Therefore, profiling for this compound resistance is crucial for clinical management and for the development of next-generation HCV inhibitors.
Genotypic Resistance Profiling
Genotypic analysis involves sequencing the NS5A region of the HCV genome to identify known RASs. This is the most common method used in clinical practice to assess potential drug resistance before initiating or modifying therapy.[4]
Key this compound Resistance-Associated Substitutions (RASs)
Several amino acid positions within NS5A are critical hotspots for the development of resistance to this compound. The most significant RASs are found at positions 28, 30, 31, 58, and 93.[5] The specific substitutions and their impact on this compound susceptibility can vary by HCV genotype.
Table 1: Key Resistance-Associated Substitutions for this compound in HCV Genotypes 1-6
| Genotype | RAS Position(s) | Key Substitutions | Fold-Change in EC50 (in vitro) | Reference(s) |
| GT 1a | 28, 30, 31, 58, 93 | M28T/V, Q30R/H/E/G, L31M/V, H58D, Y93H/N/C | >100 for combinations like L31V + Y93H/N | [6] |
| GT 1b | 31, 58, 93 | L31M/V, P58D, Y93H | >100 for L31V + Y93H combination | [6] |
| GT 2a | 28, 30, 31, 58, 93 | M28T, Q30R, L31V, Y93H | Varies with substitution | [6] |
| GT 3a | 30, 31, 93 | A30K, L31M, Y93H/S | >10,000 for A30K + L31M and A30K + Y93H combinations | [7] |
| GT 4a | 28, 30, 31, 58, 93 | M28V, Q30R, L31V, Y93H | Potent activity against most GT4 isolates | [6][8] |
| GT 5a | 28, 30, 31, 58, 93 | M28A, L31V, Y93H | Varies with substitution | [6] |
| GT 6a | 31, 32 | L31V, P32A/L/Q/R | >100 for L31V and P32 substitutions | [6] |
Note: Fold-change in EC50 represents the increase in the concentration of this compound required to inhibit 50% of viral replication compared to the wild-type virus. Data is derived from in vitro replicon assays.
Experimental Workflow: Genotypic Profiling
Genotypic profiling for this compound resistance typically follows the workflow outlined below. The primary methods for sequencing are Sanger sequencing and Next-Generation Sequencing (NGS). NGS offers higher sensitivity for detecting minor viral variants, with a detection threshold as low as 1% of the viral population, whereas Sanger sequencing has a sensitivity of 15-25%.[4]
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. mdpi.com [mdpi.com]
- 6. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 7. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance characterization of ledipasvir and this compound in hepatitis C virus genotype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Velpatasvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virions, although it possesses no known enzymatic function.[3][4] this compound and its analogs function by binding to the N-terminus of NS5A, thereby disrupting its critical roles in the viral life cycle.[4] The development of novel this compound analogs necessitates robust and efficient high-throughput screening (HTS) assays to identify compounds with improved potency, broader genotype coverage, and a higher barrier to resistance.
These application notes provide detailed protocols for three key HTS assays for the discovery and characterization of this compound analogs: a cell-based HCV replicon assay, an AlphaLISA-based protein-protein interaction assay, and a FRET-based NS5A dimerization assay.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes
| HCV Genotype | Mean EC50 (nM) |
| 1a | 0.002 - 0.014 |
| 1b | 0.004 - 0.019 |
| 2a | 0.002 - 0.005 |
| 2b | 0.002 - 0.004 |
| 3a | 0.002 - 0.021 |
| 4a | 0.002 - 0.004 |
| 4d | 0.002 |
| 5a | 0.002 - 0.004 |
| 6a | 0.004 |
| 6e | 0.13 |
EC50 (50% effective concentration) values were determined using HCV replicon assays.[2]
Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Activity
| HCV Genotype | NS5A Substitution | Fold Change in EC50 |
| 1a | M28G | >100 |
| 1a | A92K | >100 |
| 1a | Y93H/N/R/W | >100 |
| 1b | A92K | >100 |
| 2b | C92T | High |
| 2b | Y93H/N | High |
| 3a | Y93H/S | >100 |
| 6a | L31V | High |
| 6a | P32A/L/Q/R | High |
Fold change in EC50 is relative to the wild-type replicon. "High" indicates a significant level of resistance.[5][6]
Signaling Pathway and Mechanism of Action
This compound inhibits the function of HCV NS5A, a key protein in the viral replication process. By binding to NS5A, this compound and its analogs disrupt the formation of the membranous web, which is the site of HCV RNA replication, and also interfere with the assembly of new virus particles.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. drugs.com [drugs.com]
- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iasusa.org [iasusa.org]
Application Notes and Protocols for Velpatasvir in HCV Genotype-Specific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a global health issue, with distinct genotypes exhibiting varying responses to antiviral therapies.[1] Velpatasvir is a potent, pan-genotypic direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[2][3] By inhibiting NS5A, this compound disrupts the formation of new viral particles.[4] This document provides detailed application notes and experimental protocols for the use of this compound in genotype-specific HCV research, focusing on its mechanism of action, in vitro efficacy, and resistance profile.
This compound, often co-administered with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high sustained virologic response (SVR) rates across all six major HCV genotypes in clinical trials.[2][3] Understanding the genotype-specific activity and resistance pathways of this compound is crucial for optimizing treatment strategies and developing next-generation HCV inhibitors. The following sections detail the in vitro antiviral activity of this compound against various HCV genotypes and resistance-associated substitutions (RASs), along with comprehensive protocols for key experimental procedures.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Wild-Type HCV Genotypes
| HCV Genotype/Subtype | Replicon Cell Line | EC50 (pM) |
| 1a | Huh-7 based | 17 |
| 1b | Huh-7 based | 4 |
| 2a | Huh-7 based | 4 |
| 2b | Huh-7 based | 2 |
| 3a | Huh-7 based | 2 |
| 4a | Huh-7 based | 2 |
| 5a | Huh-7 based | 1 |
| 6a | Huh-7 based | 4 |
EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV replicon replication in vitro. Data compiled from multiple sources.
Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Efficacy
| HCV Genotype/Subtype | NS5A Substitution | Fold Change in EC50 vs. Wild-Type |
| Genotype 1a | M28G | >1,000 |
| A92K | >1,000 | |
| Y93H/N/R/W | >1,000 | |
| Genotype 1b | A92K | >1,000 |
| Genotype 2b | C92T | High-level resistance |
| Y93H/N | High-level resistance | |
| Genotype 3a | Y93H/S | High-level resistance |
| Genotype 6a | L31V | High-level resistance |
| P32A/L/Q/R | High-level resistance |
Fold change in EC50 indicates the increase in the concentration of this compound required to inhibit 50% of HCV replicon replication in the presence of the specified RAS compared to the wild-type replicon.[2] "High-level resistance" indicates a significant decrease in susceptibility as reported in the literature.[2]
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Velpatasvir Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental methodologies and key data related to the study of velpatasvir in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV).
Mechanism of Action of this compound
This compound is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a zinc-binding phosphoprotein that plays a crucial, multifaceted role in the HCV life cycle, including viral RNA replication and virion assembly.[1][2] NS5A exists in two functionally distinct conformations, a basally phosphorylated state (p56) and a hyperphosphorylated state (p58), which are involved in RNA replication and virion assembly, respectively.
This compound targets domain I of the NS5A protein, a region essential for RNA binding.[3][4][5] By binding to NS5A, this compound is thought to interfere with the proper localization and function of the protein, disrupting the formation of new replication complexes and leading to a potent antiviral effect across all major HCV genotypes.[5][6]
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting HCV replication.
In Vitro Efficacy of this compound
The in vitro antiviral activity of this compound, alone and in the presence of resistance-associated substitutions (RASs), is a critical component of its characterization. The following tables summarize the 50% effective concentration (EC50) values of this compound against various HCV genotypes and common NS5A RASs.
Table 1: Pangenotypic In Vitro Activity of this compound
| HCV Genotype/Subtype | Median EC50 (nM) |
| 1a | 0.002 - 0.13 |
| 1b | 0.002 - 0.13 |
| 2a | 0.002 - 0.13 |
| 2b | 0.002 - 0.13 |
| 3a | 0.002 - 0.13 |
| 4a | 0.002 - 0.13 |
| 5a | 0.002 - 0.13 |
| 6a | 0.002 - 0.13 |
| Data compiled from in vitro replicon studies.[7] |
Table 2: In Vitro Activity of this compound Against Common NS5A RASs
| HCV Genotype | NS5A RAS | Fold Change in EC50 vs. Wild-Type |
| 1a | M28G | >100 |
| 1a | A92K | >100 |
| 1a | Y93H/N/R/W | >100 |
| 1b | A92K | >100 |
| 2b | C92T | High |
| 2b | Y93H/N | High |
| 3a | Y93H/S | >100 |
| 6a | L31V | >100 |
| 6a | P32A/L/Q/R | >100 |
| Data represents high-level resistance observed in in vitro studies.[8][9] |
Experimental Protocols
HCV Replicon Assay for DAA Efficacy Testing
This protocol outlines a general procedure for determining the in vitro efficacy of DAAs like this compound using an HCV replicon system with a luciferase reporter.
Protocol Steps:
-
Cell Culture: Culture Huh-7 Lunet cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.[10]
-
In Vitro Transcription: Linearize the HCV replicon plasmid (containing a luciferase reporter gene) and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.[10]
-
Electroporation: Harvest and wash the Huh-7 Lunet cells. Resuspend the cells in a cuvette with the in vitro transcribed HCV replicon RNA and electroporate.
-
Cell Plating and Drug Addition: Plate the electroporated cells into 96-well plates. After cell adherence, add serial dilutions of this compound or other DAAs to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[11]
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the drug concentration. Calculate the EC50 value using a sigmoidal dose-response curve fitting model.[12]
Deep Sequencing of HCV NS5A for Resistance Analysis
This protocol provides a general workflow for the deep sequencing of the HCV NS5A region from patient plasma to identify RASs.
Protocol Steps:
-
RNA Extraction: Extract total RNA from patient plasma using a viral RNA isolation kit.[13]
-
Reverse Transcription and PCR: Perform reverse transcription to generate cDNA, followed by PCR amplification of the NS5A region using genotype-specific primers.[14]
-
Library Preparation: Prepare a sequencing library from the purified PCR product using a kit such as the Illumina mRNA-seq sample prep kit. This involves end-repair, A-tailing, and ligation of sequencing adapters.[13]
-
Sequencing: Perform deep sequencing on an Illumina platform (e.g., MiSeq) according to the manufacturer's instructions.[15]
-
Data Analysis:
-
Map the sequencing reads to an HCV reference genome.
-
Call variants (substitutions) compared to the reference sequence.
-
For clinical relevance, report RASs that are present at a prevalence of 15% or greater.[14]
-
Drug-Drug Interaction Studies
Pharmacokinetic studies are essential to evaluate the potential for drug-drug interactions (DDIs) between this compound and other co-administered medications.
Table 3: Pharmacokinetic Parameters of this compound in Combination with Other DAAs
| Co-administered DAA | This compound AUC Change | This compound Cmax Change | Notes |
| Sofosbuvir | 41% decrease | 39% decrease | Compared to healthy volunteers.[16] |
| Sofosbuvir/Voxilaprevir | 41% decrease | 39% decrease | Compared to healthy volunteers.[16] |
| AUC: Area Under the Curve, Cmax: Maximum Concentration. |
Table 4: Effect of Acid-Reducing Agents on this compound Pharmacokinetics
| Co-administered Agent | This compound AUC Change | This compound Cmax Change | Recommendation |
| Omeprazole (20 mg) | 28% decrease | 33% decrease | Administer with food 4 hours before omeprazole.[7] |
| Famotidine | No significant change | No significant change | Can be administered simultaneously or 12 hours apart. |
| Antacids | Expected decrease | Expected decrease | Separate administration by 4 hours. |
Protocol for a Clinical Drug-Drug Interaction Study
This section outlines a typical design for a Phase 1, open-label, randomized, crossover study to evaluate the DDI potential between this compound and a co-administered drug in healthy volunteers.
Protocol Synopsis:
-
Study Design: Phase 1, open-label, randomized, two-period, crossover study in healthy adult volunteers.[17][18]
-
Objectives: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound and vice versa.
-
Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index within a specified range.
-
Exclusion Criteria: History of significant medical conditions, use of interacting medications, pregnancy or breastfeeding.
-
Treatment Periods:
-
Period 1: Subjects receive a single dose of this compound or the co-administered drug.
-
Washout: A sufficient washout period between treatments to ensure elimination of the first drug.
-
Period 2: Subjects receive a single dose of this compound in combination with the co-administered drug.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration in each period.
-
Bioanalysis: Plasma concentrations of this compound, its metabolites, and the co-administered drug are measured using a validated LC-MS/MS method.
-
Statistical Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using non-compartmental analysis. Geometric mean ratios and 90% confidence intervals are determined to assess the presence and magnitude of any drug interaction.[19]
Clinical Efficacy of this compound-Containing Regimens
The combination of this compound with other DAAs has demonstrated high rates of sustained virologic response (SVR) in large-scale clinical trials across all HCV genotypes.
Table 5: SVR12 Rates of Sofosbuvir/Velpatasvir in Phase 3 ASTRAL Studies
| Study | Population | Genotype(s) | SVR12 Rate (%) |
| ASTRAL-1 | Treatment-naïve & experienced, with/without cirrhosis | 1, 2, 4, 5, 6 | 99 |
| ASTRAL-2 | Treatment-naïve & experienced | 2 | 99 |
| ASTRAL-3 | Treatment-naïve & experienced | 3 | 95 |
| SVR12: Sustained Virologic Response 12 weeks after completion of therapy.[9][20] |
Table 6: SVR12 Rates of Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-Experienced Patients (POLARIS-1 Study)
| Genotype | SVR12 Rate (%) |
| 1 | 97 |
| 2 | 100 |
| 3 | 95 |
| 4 | 91 |
| 5/6 | 100 |
| Patients had previously failed an NS5A inhibitor-containing regimen.[10] |
References
- 1. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C terminus of NS5A domain II is a key determinant of hepatitis C virus genome replication, but is not required for virion assembly and release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of Illumina Deep Sequencing Technology To Differentiate Hepatitis C Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 15. A20 Sample preparation for whole-genome next-generation sequencing (NGS) of hepatitis C virus (HCV) routine RNA samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. certara.com [certara.com]
- 18. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 19. Pharmacokinetics and Safety of this compound and Sofosbuvir/Velpatasvir in Subjects with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iasusa.org [iasusa.org]
ASTRAL Clinical Trials: Application Notes and Protocols for Velpatasvir
This document provides detailed application notes and protocols for the ASTRAL clinical trials, which evaluated the efficacy and safety of the fixed-dose combination of Sofosbuvir and Velpatasvir for the treatment of Hepatitis C Virus (HCV) infection. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The ASTRAL clinical trial program was a series of pivotal Phase 3 studies designed to assess the pan-genotypic efficacy and safety of a once-daily regimen of sofosbuvir (SOF), an HCV NS5B polymerase inhibitor, and this compound (VEL), an HCV NS5A inhibitor.[1][2][3] The program included several key trials: ASTRAL-1, ASTRAL-2, ASTRAL-3, and ASTRAL-4, each focusing on different HCV genotypes and patient populations, including those with and without compensated cirrhosis and those with decompensated cirrhosis.[1]
Mechanism of Action
The combination of Sofosbuvir and this compound targets two essential proteins for HCV replication.[3][4] Sofosbuvir is a nucleotide analog that, after intracellular metabolism to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator and preventing viral RNA replication.[3][5] this compound is a potent inhibitor of the HCV NS5A protein, which is crucial for both viral replication and the assembly of new virus particles.[3][4] The dual mechanism of action provides a high barrier to resistance and broad activity across all major HCV genotypes.[3]
ASTRAL Clinical Trial Design
The ASTRAL trials were designed as multicenter, randomized, and in some cases, placebo-controlled or active-comparator-controlled studies.[6][7][8] The overarching goal was to evaluate the efficacy, safety, and tolerability of a 12-week course of a fixed-dose combination of 400 mg of sofosbuvir and 100 mg of this compound.[9]
Experimental Protocols
Patient Population
The ASTRAL trials enrolled adult patients with chronic HCV infection across genotypes 1 through 6.[1][9] Key inclusion criteria generally included a screening HCV RNA level of ≥10,000 IU/mL.[7][10] Patients could be treatment-naïve or treatment-experienced, with prior treatment failure with interferon-based regimens allowed.[7] Patients with compensated cirrhosis were included in ASTRAL-1, -2, and -3.[1] ASTRAL-4 specifically enrolled patients with decompensated cirrhosis (Child-Pugh class B).[1][11] Exclusion criteria included prior treatment with an NS5A or NS5B inhibitor.[7] All patients were required to provide written informed consent.[12]
Study Design and Treatment Regimens
-
ASTRAL-1: A randomized, double-blind, placebo-controlled trial in patients with HCV genotypes 1, 2, 4, 5, or 6.[1][6] Patients were randomized in a 5:1 ratio to receive either the fixed-dose combination of sofosbuvir (400 mg)/velpatasvir (100 mg) or a placebo for 12 weeks.[10]
-
ASTRAL-2: A randomized, open-label trial comparing 12 weeks of sofosbuvir/velpatasvir with 12 weeks of the standard-of-care treatment of sofosbuvir plus ribavirin in patients with HCV genotype 2.[1][7][8]
-
ASTRAL-3: A randomized, open-label trial comparing 12 weeks of sofosbuvir/velpatasvir with 24 weeks of sofosbuvir plus ribavirin in patients with HCV genotype 3.[1][8][13]
-
ASTRAL-4: A randomized, open-label trial in patients with decompensated cirrhosis (Child-Pugh class B) across all genotypes.[1][11] Patients were randomized to one of three arms: sofosbuvir/velpatasvir for 12 weeks, sofosbuvir/velpatasvir plus ribavirin for 12 weeks, or sofosbuvir/velpatasvir for 24 weeks.[1][11][14]
Efficacy and Safety Assessments
The primary efficacy endpoint for all ASTRAL studies was Sustained Virologic Response 12 weeks after the cessation of treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[1][8] Safety was monitored through the collection of adverse events, serious adverse events, and laboratory abnormalities throughout the studies.[1][15]
Quantitative Data Summary
The following tables summarize the key efficacy and demographic data from the ASTRAL trials.
ASTRAL-1: Genotypes 1, 2, 4, 5, 6
| Characteristic | Sofosbuvir/Velpatasvir (n=624) | Placebo (n=116) |
| Mean Age (years) | 54 | 54 |
| Male (%) | 60 | 60 |
| HCV Genotype 1 (%) | 53 | 53 |
| HCV Genotype 2 (%) | 17 | 17 |
| HCV Genotype 4 (%) | 19 | 19 |
| HCV Genotype 5 (%) | 6 | 0 |
| HCV Genotype 6 (%) | 7 | 7 |
| Cirrhosis (%) | 19 | 20 |
| Treatment-Experienced (%) | 32 | 33 |
| SVR12 Rate (%) | 99 | 0 |
ASTRAL-2: Genotype 2
| Characteristic | Sofosbuvir/Velpatasvir (n=134) | Sofosbuvir + Ribavirin (n=132) |
| Mean Age (years) | 57 | 57 |
| Male (%) | 64 | 55 |
| Cirrhosis (%) | 14 | 14 |
| Treatment-Experienced (%) | 14 | 15 |
| SVR12 Rate (%) | 99 | 94 |
ASTRAL-3: Genotype 3
| Characteristic | Sofosbuvir/Velpatasvir (n=277) | Sofosbuvir + Ribavirin (n=275) |
| Mean Age (years) | 49 | 50 |
| Male (%) | 61 | 63 |
| Cirrhosis (%) | 29 | 30 |
| Treatment-Experienced (%) | 26 | 26 |
| SVR12 Rate (%) | 95 | 80 |
ASTRAL-4: Decompensated Cirrhosis (Child-Pugh B)
| Treatment Arm | N | SVR12 Rate (%) |
| SOF/VEL for 12 weeks | 90 | 83 |
| SOF/VEL + RBV for 12 weeks | 87 | 94 |
| SOF/VEL for 24 weeks | 90 | 86 |
Safety and Tolerability
Across the ASTRAL-1, -2, and -3 trials, the 12-week regimen of sofosbuvir/velpatasvir was well-tolerated.[1] The most common adverse events reported were headache, fatigue, and nausea, with rates similar to the placebo group in ASTRAL-1.[1][15] Serious adverse events were infrequent.[15] In the ASTRAL-4 study of patients with decompensated cirrhosis, the most common adverse events were fatigue, nausea, and headache.[1] Anemia was more common in the ribavirin-containing arm.[1] The majority of serious adverse events and deaths in ASTRAL-4 were associated with advanced liver disease.[1]
Conclusion
The ASTRAL clinical trial program demonstrated the high efficacy and favorable safety profile of a 12-week, once-daily, single-tablet regimen of sofosbuvir/velpatasvir for the treatment of HCV genotypes 1 through 6.[1] The regimen proved effective in both treatment-naïve and -experienced patients, including those with compensated cirrhosis.[1] For the more difficult-to-treat population of patients with decompensated cirrhosis, the addition of ribavirin or extension of treatment to 24 weeks resulted in high SVR12 rates.[1][17] These findings established sofosbuvir/velpatasvir as a key component of modern, pan-genotypic HCV therapy.
References
- 1. gilead.com [gilead.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Efficacy and Safety of Sofosbuvir/Velpatasvir in Patients With Chronic Hepatitis C Virus Infection Receiving Opioid Substitution Therapy: Analysis of Phase 3 ASTRAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. askgileadmedical.com [askgileadmedical.com]
- 12. ASTRAL- a Clinical Study to Assess the Efficacy and Toxicity of High-dose Chemotherapy [ctv.veeva.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 16. natap.org [natap.org]
- 17. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
Real-World Evidence Study Design for Sofosbuvir/Velpatasvir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and implementing real-world evidence (RWE) studies to evaluate the effectiveness and safety of sofosbuvir/velpatasvir (SOF/VEL) for the treatment of Hepatitis C Virus (HCV) infection. These guidelines are based on established methodologies from large-scale observational studies and integrated analyses.
Introduction
Sofosbuvir/velpatasvir is a pangenotypic, direct-acting antiviral (DAA) combination therapy approved for the treatment of chronic HCV infection. While clinical trials have demonstrated high efficacy rates, real-world evidence (RWE) studies are crucial for understanding the effectiveness and safety of SOF/VEL in broader, more diverse patient populations encountered in routine clinical practice. RWE studies can provide valuable insights into treatment outcomes in patients often excluded from clinical trials, such as those with multiple comorbidities, concomitant medications, or specific social determinants of health.
Study Design and Methodology
A retrospective or prospective observational cohort study design is commonly employed for RWE studies of SOF/VEL. These studies leverage data from existing sources such as electronic health records (EHRs), patient registries, and administrative claims databases.
Experimental Protocols
Protocol 1: Retrospective Cohort Study using Administrative Databases
This protocol outlines a retrospective analysis of a large, population-based cohort.
-
Data Source Identification: Identify and gain access to a comprehensive administrative database, such as the BC Hepatitis Testers Cohort, which links HCV case reports with prescription drug information, medical visits, and hospitalizations.[1]
-
Study Population Identification:
-
Inclusion and Exclusion Criteria:
-
Inclusion: Adults (≥18 years) with chronic HCV infection (genotypes 1-6) who initiated a 12-week treatment course of SOF/VEL.[3][4]
-
Exclusion: Patients with evidence of prior DAA treatment (if focusing on treatment-naïve populations), those with decompensated cirrhosis if not a specific focus, and individuals with incomplete data for key variables.[5]
-
-
Data Extraction: Extract the following variables for each patient:
-
Baseline Demographics: Age, sex.
-
Clinical Characteristics: HCV genotype, presence or absence of cirrhosis (compensated), HIV co-infection status, history of injection drug use, and prior HCV treatment experience.[1][4][6]
-
Treatment Information: Treatment start and end dates, use of ribavirin.[1]
-
Outcome Data: HCV RNA measurements before, during, and after treatment.
-
-
Endpoint Definition:
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an undetectable HCV RNA level at or after 12 weeks following the completion of therapy.[7][8]
-
Secondary Endpoints: Rates of treatment completion, reasons for non-SVR (e.g., virologic failure, loss to follow-up), and safety outcomes (adverse events).[1][6]
-
-
Statistical Analysis:
-
Calculate the overall SVR12 rate in the intention-to-treat (ITT) population (all patients who initiated treatment) and the per-protocol (PP) population (patients who completed treatment and had a final HCV RNA assessment).[8]
-
Perform subgroup analyses to evaluate SVR12 rates by HCV genotype, cirrhosis status, treatment history, and other key baseline characteristics.[1]
-
Use multivariable logistic regression to identify factors independently associated with not achieving SVR12.[1]
-
Protocol 2: Prospective, Multicenter Observational Study
This protocol describes a prospective study to collect real-world data on specific patient populations.
-
Study Sites: Recruit multiple clinical sites (e.g., university hospitals, community clinics) to ensure a diverse patient population.[7]
-
Patient Enrollment: Prospectively enroll eligible patients who are initiating treatment with SOF/VEL as part of their routine clinical care.[7]
-
Inclusion and Exclusion Criteria:
-
Inclusion: Adult patients with chronic HCV infection (specific genotypes can be targeted, e.g., genotype 1 and 2), with or without compensated cirrhosis.[7] A Japanese study included decompensated cirrhotic patients (Child-Pugh class B or C).[7]
-
Exclusion: Patients with contraindications to SOF/VEL, co-infection with Hepatitis B or HIV (unless a specific sub-study), or significant renal impairment (eGFR <30 mL/min/1.73 m2).[5][7]
-
-
Data Collection:
-
Collect baseline data through patient interviews and review of medical records, including demographics, clinical history, and laboratory results.
-
Follow patients during treatment and for at least 12 weeks post-treatment.
-
Record adherence to therapy, concomitant medications, and any adverse events.
-
-
Endpoint Assessment:
-
Primary Endpoint: SVR12.
-
Secondary Endpoints: Virological response at the end of treatment, changes in liver function tests, and patient-reported outcomes.
-
-
Data Analysis:
-
Analyze SVR12 rates for the overall cohort and for predefined subgroups.
-
Assess the safety and tolerability of the treatment.
-
Data Presentation
Quantitative data from RWE studies should be presented in clear and concise tables to facilitate comparison across different patient populations and studies.
Table 1: Baseline Characteristics of Patient Population in a Real-World Cohort
| Characteristic | Overall Cohort (N=5552)[4][6] | Genotype 1 (N=1677)[4] | Genotype 2 (N=1638)[4] | Genotype 3 (N=1827)[4] |
| Age (Mean, years) | 54 | 58 | 55 | 50 |
| Male (%) | 60.1% | 65.2% | 58.9% | 57.3% |
| Compensated Cirrhosis (%) | 20.7% | 25.1% | 15.4% | 22.5% |
| Treatment-Experienced (%) | 13.3% | 18.5% | 8.9% | 12.1% |
| HIV Co-infection (%) | 3.7% | 4.5% | 2.1% | 4.3% |
| Current/Former IV Drug Use (%) | 13.4% | 12.8% | 10.5% | 16.7% |
Table 2: SVR12 Rates in Real-World Studies of Sofosbuvir/Velpatasvir
| Patient Population | Study | SVR12 Rate (%) |
| Overall Population | Integrated Analysis (N=5196)[4][6] | 98.9% |
| BC Cohort (N=2821)[1] | 94.6% | |
| By Genotype | ||
| Genotype 1 | BC Cohort (N=1076)[1] | 94.5% |
| Genotype 2 | BC Cohort (N=531)[1] | 96.4% |
| Genotype 3 | BC Cohort (N=1072)[1] | 93.7% |
| Integrated Analysis (N=1649)[4] | 98.3% | |
| By Cirrhosis Status | ||
| Compensated Cirrhosis | Integrated Analysis (N=1055)[4] | 97.9% |
| Decompensated Cirrhosis (GT 1 & 2) | Japanese Multicenter Study (N=71)[7] | 94.4% |
| Special Populations | ||
| Homeless Population (N=122)[2] | Integrated Analysis | 100% |
| Patients with Mental Health Disorders (N=1067)[3] | Integrated Analysis | 97.4% |
| HIV Co-infected | BC Cohort (GT1) (N=89)[1] | 84.3% |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate study workflows and logical relationships.
Caption: Workflow for a retrospective real-world evidence study of sofosbuvir/velpatasvir.
Caption: Patient selection process for an RWE study on sofosbuvir/velpatasvir.
References
- 1. Real-world Effectiveness of Sofosbuvir/Velpatasvir for Treatment of Chronic Hepatitis C in British Columbia, Canada: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Global Real-World Evidence of Sofosbuvir/Velpatasvir as a Highly Effective Treatment and Elimination Tool in People with Hepatitis C Infection Experiencing Mental Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global real‐world evidence of sofosbuvir/velpatasvir as simple, effective HCV treatment: Analysis of 5552 patients from 12 cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eight versus twelve weeks of sofosbuvir-velpatasvir in treatment-naïve non-cirrhotic patients with chronic hepatitis C virus infection: Study protocol for a multicentric, open labelled, randomized, non-inferiority trial (RESOLVE trial) | PLOS One [journals.plos.org]
- 6. Global real-world evidence of sofosbuvir/velpatasvir as simple, effective HCV treatment: Analysis of 5552 patients from 12 cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Clinical Application of 12-Week Sofosbuvir/Velpatasvir Treatment for Decompensated Cirrhotic Patients with Genotype 1 and 2: A Prospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of sofosbuvir/velpatasvir in a real-world chronic hepatitis C genotype 3 cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Velpatasvir in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Velpatasvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your in vitro experiments, with a focus on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2]
-
Recommended Solvent: For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended.[3][4]
-
Solubility: this compound is soluble in DMSO at concentrations of 91-100 mg/mL.[3][4]
-
Stock Solution Preparation:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Sonication may be used to aid dissolution.[4]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles and contamination.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C.[1][3][4] When stored properly, the solid form is stable for at least four years at -20°C, and stock solutions in DMSO are stable for up to two years at -80°C.[1][5]
Q2: What is the stability of this compound in aqueous or cell culture media?
A2: There is limited direct data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640. However, its physicochemical properties and forced degradation studies provide important insights:
-
pH-Dependent Solubility and Stability: this compound's solubility is highly dependent on pH. It is soluble at an acidic pH (pH 1.2-2) but becomes practically insoluble at a pH greater than 5.[6][7] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, the solubility of this compound will be low, and it may be prone to precipitation. This pH is also in a range where this compound may be less stable. Forced degradation studies have shown that this compound is susceptible to degradation under both acidic and alkaline conditions.
-
Photosensitivity: this compound is known to be photolabile.[8] Exposure to light, especially UV light, can cause degradation. Therefore, it is crucial to protect solutions containing this compound from light.
-
Working Solutions: When preparing working solutions in cell culture media, it is recommended to do so immediately before use. Due to its low aqueous solubility, it is advised not to store aqueous solutions for more than one day.[1]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results can be a sign of compound instability in your cell culture setup. Here are some potential causes and troubleshooting steps:
-
Precipitation: Due to its low solubility at neutral pH, this compound may be precipitating out of your cell culture medium.
-
Troubleshooting: Visually inspect your culture plates for any precipitate after adding the compound. Consider using a lower final concentration of this compound or including a solubilizing agent if compatible with your experimental system. When diluting the DMSO stock into your aqueous medium, ensure rapid and thorough mixing to minimize precipitation.
-
-
Degradation: The compound may be degrading over the time course of your experiment.
-
Troubleshooting: Minimize the exposure of your working solutions and cell cultures to light. Consider refreshing the media with newly prepared this compound for longer-term experiments (e.g., beyond 24 hours). It is also advisable to empirically determine the stability of this compound in your specific medium (see the experimental protocol below).
-
-
Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces of cell culture plates and tubes.
-
Troubleshooting: Consider using low-protein-binding labware.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation in the aqueous, neutral pH environment of the cell culture medium. | Refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). Protect plates from light. |
| Precipitate observed in culture wells | Poor solubility of this compound at physiological pH. | Prepare the final working solution immediately before adding to cells. Ensure vigorous mixing upon dilution of the DMSO stock into the medium. Consider using a lower final concentration. |
| High variability between replicate wells | Inconsistent compound concentration due to precipitation or degradation. | Prepare a sufficient volume of the final working solution for all replicates to ensure homogeneity. Follow best practices for preparing and handling the compound consistently. |
| Unexpected cellular toxicity | Degradation products may be more toxic than the parent compound. | Assess the stability of this compound in your cell-free medium to understand its degradation profile. |
Quantitative Data Summary
The following tables summarize the known stability of this compound under various conditions based on forced degradation studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [3] |
| Ethanol | ~30 mg/mL | [1] |
| Water (pH 7) | 0.003 mg/mL | [6] |
| Water (pH 2) | >1 mg/mL | [6] |
Table 2: Summary of this compound Stability in Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed | |
| Alkaline Hydrolysis | Degradation observed | |
| Oxidative (H₂O₂) | Degradation observed | |
| Photolytic (UV/Visible Light) | Degradation observed | |
| Thermal (Dry Heat) | Stable when protected from light |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
DMSO (sterile)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the final working solution of this compound (e.g., 10 µM) by diluting the stock solution into your complete cell culture medium. Prepare a sufficient volume for all time points.
-
Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample as described in step 6.
-
Place the remaining tubes in a 37°C incubator with 5% CO₂, protected from light.
-
At each designated time point, remove a tube and prepare the sample for analysis. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of this compound, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Sofosbuvir-Velpatasvir (Epclusa)-Associated Photosensitivity in a Hepatitis C Patient: Case Report and Review of Photosensitivity to Hepatitis C Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Velpatasvir In Vitro Potency
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpectedly low potency of Velpatasvir in in-vitro experiments. The information is presented in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My EC50 value for this compound is significantly higher than reported in the literature. What are the potential causes?
An unexpectedly high EC50 value, indicating low potency, can stem from several factors related to your experimental setup, the compound itself, or the specific virus and cell system being used. Potential causes include:
-
Compound Integrity and Solubility: this compound is practically insoluble in aqueous solutions at a pH above 5.[1] Improper solubilization or degradation can drastically reduce the effective concentration.
-
HCV Genotype and Subtype: While this compound is a pangenotypic inhibitor, its potency can vary between different HCV genotypes and subtypes.[2][3][4]
-
Presence of Resistance-Associated Substitutions (RASs): The HCV strain used may harbor pre-existing mutations in the NS5A protein, which is the target of this compound.[5][6] These RASs can confer resistance and lead to a higher EC50 value.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay format (e.g., replicon vs. infectious virus system) can all influence the outcome.
-
Cell Line Characteristics: The specific subline of Huh-7 cells (or other hepatoma cells) can affect HCV replication efficiency and, consequently, the apparent potency of antivirals.[7]
Q2: How can I rule out issues with the this compound compound itself?
Ensuring the quality, concentration, and stability of your this compound stock is a critical first step.
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound powder using analytical methods like HPLC or mass spectrometry.
-
Proper Solubilization: this compound is a Biopharmaceutical Classification System (BCS) class IV drug, meaning it has low solubility and low permeability.[1] It is typically dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then serially diluted in cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity or effects on viral replication.
-
Storage and Stability: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. In-house stability studies by the manufacturer show the tablet form is stable for extended periods under various conditions, but this may not apply to solutions.[8] It is best practice to use freshly prepared dilutions for each experiment.
Q3: Could the HCV genotype I'm using be the problem?
Yes, this is a significant possibility. While this compound is effective against all six major HCV genotypes, there are known variations in susceptibility.[2][9]
-
Verify Genotype: Confirm the genotype and subtype of your HCV replicon or virus stock. Genotyping can be performed using sequencing or genotype-specific PCR assays.[10]
-
Check for Resistance-Associated Substitutions (RASs): The most common cause of reduced susceptibility is the presence of RASs in the NS5A protein.[6] Key RASs that can significantly reduce this compound potency have been identified at positions like M28, L31, P32, and Y93.[5][6][11] Sequencing the NS5A region of your viral strain is the definitive way to check for these mutations.
The table below summarizes the fold change in EC50 for this compound against common single RASs in different HCV subtypes. A higher fold change indicates greater resistance.
| HCV Subtype | NS5A RAS | Fold Change in EC50 vs. Wild-Type (Approx.) |
| 1a | M28G | >100 |
| Y93H/N | >1000 | |
| 1b | Y93H | >100 |
| 2b | C92T | >100 |
| Y93H/N | >100 | |
| 3a | Y93H | >1000 |
| 6a | L31V | >100 |
| P32A/L/Q/R | >100 |
Data compiled from in-vitro resistance profiling studies.[6][11] Note that the majority of single RAS-containing replicons in subtypes 1a and 1b retain susceptibility to this compound (<2.5-fold change in EC50).[5][6]
Q4: My compound and virus seem fine. What experimental parameters should I check?
If you have ruled out compound and virus-specific issues, the next step is to scrutinize your experimental protocol.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can impact replication and drug metabolism.
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Test if varying the serum percentage affects your EC50 values.
-
Assay Type: The HCV replicon system is the primary tool for evaluating antiviral activity.[5][12] Ensure your replicon cell line is functioning correctly by including appropriate positive (e.g., another known potent antiviral) and negative controls.
-
Incubation Time: The duration of drug exposure can influence the EC50 value. Ensure you are using a standard incubation time (typically 48-72 hours) and that it is consistent.
Experimental Protocols & Workflows
Protocol 1: Standard HCV Replicon Assay
This protocol outlines a typical method for determining the EC50 of this compound using a stable HCV replicon-harboring cell line (e.g., Huh-7).
-
Cell Plating:
-
Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 pM to 100 nM). The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the diluted compound. Include "no drug" (vehicle control) and "no cells" (background) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., Luciferase) integrated into the replicon or by qRT-PCR for HCV RNA.
-
For luciferase assays, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no cells).
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the normalized data against the logarithm of the drug concentration and fit the curve using a four-parameter logistic regression to determine the EC50 value.
-
Visualizing Key Processes
To aid in troubleshooting, the following diagrams illustrate the mechanism of action, a logical troubleshooting workflow, and the experimental protocol.
References
- 1. In-Vitro and In-Vivo Evaluation of this compound- Loaded Mesoporous Silica Scaffolds. A Prospective Carrier for Drug Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Storage and Stability Information [askgileadmedical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. idchula.org [idchula.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Velpatasvir Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering velpatasvir resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Hepatitis C Virus (HCV)?
A1: The primary mechanism of resistance to this compound, an NS5A inhibitor, is the selection of amino acid substitutions in the HCV NS5A protein. These are known as resistance-associated substitutions (RASs).[1][2] The NS5A protein is crucial for viral RNA replication and virion assembly.[3][4][5] Alterations in its structure due to RASs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
Q2: Which are the most common this compound resistance-associated substitutions (RASs)?
A2: The specific RASs that confer resistance to this compound can vary by HCV genotype. Some of the most frequently observed and clinically significant RASs include:
-
Genotype 1a: M28G, A92K, and Y93H/N/R/W[1]
-
Genotype 1b: Y93H in combination with other substitutions like L31V[6]
-
Genotype 2b: C92T and Y93H/N[1]
-
Genotype 3a: Y93H/S[1]
-
Genotype 6a: L31V and P32A/L/Q/R[1]
It's important to note that the presence of multiple RASs can lead to higher levels of resistance.[7][8]
Q3: How can I overcome this compound resistance in my cell culture experiments?
A3: The most effective strategy to overcome this compound resistance in cell culture is through combination therapy with other direct-acting antivirals (DAAs) that have different mechanisms of action.[9][10] Commonly used combinations include:
-
Sofosbuvir (an NS5B polymerase inhibitor) and this compound: This combination is highly effective against a broad range of HCV genotypes and can often suppress the emergence of resistant variants.[4][11]
-
Glecaprevir (an NS3/4A protease inhibitor) and Pibrentasvir (an NS5A inhibitor): This combination has also shown high efficacy against this compound-resistant strains.[12]
Q4: What is an HCV replicon system and how is it used to study this compound resistance?
A4: An HCV replicon is a subgenomic portion of the HCV RNA that can replicate autonomously within a host cell line, typically Huh-7 human hepatoma cells.[13] These replicons contain the viral non-structural proteins necessary for RNA replication (like NS5A) but lack the structural proteins, making them non-infectious.[14] They are a valuable tool for studying drug resistance as they allow for the selection and characterization of RASs in a controlled environment.[2][13] Reporter genes, such as luciferase, are often included in the replicon to provide a quantitative measure of viral replication.[14]
Troubleshooting Guides
Problem 1: Failure to Select for this compound-Resistant Colonies
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Ensure the concentration of this compound used for selection is appropriate. It should be high enough to inhibit wild-type virus but not so high that it is cytotoxic or prevents the outgrowth of resistant variants. A concentration of 10x to 100x the EC50 is often a good starting point. |
| Low Viral Fitness of Resistant Variants | Some RASs may confer resistance but also reduce the replication fitness of the virus. Ensure that the cell culture conditions are optimal to support the growth of less fit variants. This includes maintaining healthy, sub-confluent cell cultures and regular media changes.[15] |
| Insufficient Number of Starting Cells | The frequency of pre-existing resistant variants in a viral population is low. Start the selection process with a large number of replicon-containing cells (e.g., >10^6 cells) to increase the probability of selecting for a resistant colony. |
| Issues with Cell Health | Use low-passage number Huh-7 cells that are known to be highly permissive for HCV replication.[14] Monitor cells for signs of stress or contamination. |
Problem 2: High Variability in EC50 Values for this compound
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure that a consistent number of cells are seeded in each well of the assay plate. Variations in cell density can affect the rate of viral replication and the apparent potency of the drug. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outer wells of the assay plate or filling them with media without cells. Ensure proper humidity control during incubation. |
| Variability in Luciferase Reporter Assay | If using a luciferase-based replicon, ensure that the cell lysis and substrate addition steps are performed consistently across all wells. Allow the plate to equilibrate to room temperature before reading the luminescence. |
| Cell Line Permissiveness | Different clones of Huh-7 cells can have varying levels of permissiveness to HCV replication, which can affect EC50 values.[14] Use a consistent and well-characterized Huh-7 cell line. |
Quantitative Data
Table 1: Fold-Change in this compound EC50 for Common NS5A RASs
| HCV Genotype | NS5A RAS | Fold-Change in EC50 vs. Wild-Type |
| 1a | M28G | >100 |
| A92K | >100 | |
| Y93H/N/R/W | >100[1] | |
| 1b | A92K | >100[1] |
| 2b | C92T | >100[1] |
| Y93H/N | >100[1] | |
| 3a | Y93H/S | >100[1][16] |
| 6a | L31V | >100[1] |
| P32A/L/Q/R | >100[1] |
Note: Fold-change values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
Protocol 1: Selection of this compound-Resistant HCV Replicons in Cell Culture
-
Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., containing a neomycin resistance gene) in a large-format culture dish (e.g., 150 mm) at a density that will allow for long-term culture.
-
Drug Selection: Add this compound to the culture medium at a concentration of 10- to 100-fold the EC50 value for the wild-type replicon. Maintain G418 selection to ensure the presence of the replicon.
-
Incubation and Monitoring: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium containing fresh this compound and G418 every 3-4 days. Monitor the plates for the formation of resistant cell colonies over a period of 3-4 weeks.
-
Colony Isolation: Once colonies are visible to the naked eye, wash the plate with sterile PBS. Use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Expansion of Resistant Clones: Transfer each isolated colony to a new culture vessel and expand the cell population in the continuous presence of the selective concentration of this compound and G418.
-
Characterization of Resistance: Once a sufficient number of cells are obtained, extract total RNA and perform RT-PCR to amplify the NS5A region of the HCV replicon. Sequence the PCR product to identify the mutations responsible for resistance.
Protocol 2: Phenotypic Analysis of this compound Resistance
-
Site-Directed Mutagenesis: Introduce the identified RAS(s) into the wild-type HCV replicon plasmid using a commercially available site-directed mutagenesis kit.
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.
-
RNA Transfection: Transfect the in vitro transcribed replicon RNAs into Huh-7 cells using electroporation or a lipid-based transfection reagent.
-
EC50 Determination:
-
Plate the transfected cells in 96-well plates.
-
After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control (vehicle only).
-
Incubate the plates for 72 hours.
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
-
Data Analysis: Compare the EC50 value of the mutant replicon to that of the wild-type replicon to determine the fold-change in resistance.
Visualizations
Caption: HCV lifecycle and the inhibitory action of this compound on the NS5A protein.
Caption: Experimental workflow for selecting and characterizing this compound resistance.
Caption: Troubleshooting logic for failure to select resistant colonies.
References
- 1. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Features of resistance-associated substitutions after failure of multiple direct-acting antiviral regimens for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elsevier.es [elsevier.es]
- 11. natap.org [natap.org]
- 12. researchgate.net [researchgate.net]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hepatitis C virus cell culture adaptive mutations enhance cell culture propagation by multiple mechanisms but boost antiviral responses in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasusa.org [iasusa.org]
Technical Support Center: Velpatasvir Off-Target Effects in Cellular Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Velpatasvir in cellular assays. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at concentrations that should be non-toxic. What could be the cause?
A1: Unexpected cytotoxicity with this compound can stem from several factors. Firstly, this compound is a known inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux transporters present in many cell lines. If your cells express these transporters, inhibition by this compound could lead to the intracellular accumulation of other compounds in your culture medium, or of this compound itself, leading to toxicity. Secondly, the specific sensitivity of your cell line to this compound's off-target effects might be higher than commonly used cell lines like Huh-7 or HepG2.
Troubleshooting Steps:
-
Confirm Cell Line Transporter Expression: Check literature or use qPCR/Western blot to determine if your cell line expresses P-gp (ABCB1) or BCRP (ABCG2).
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise cytotoxic concentration 50 (CC50) in your specific cell line.
-
Use of Control Inhibitors: As a positive control for transporter-mediated toxicity, use a known P-gp or BCRP inhibitor (e.g., Verapamil for P-gp) to see if it phenocopies the cytotoxicity observed with this compound.
-
Re-evaluate Media Components: Ensure no component of your cell culture media is a substrate for P-gp or BCRP, which could accumulate to toxic levels upon efflux inhibition.
Q2: Our experiments are showing inconsistent results in HCV replicon assays when using this compound. What are the common pitfalls?
A2: Inconsistent antiviral activity in HCV replicon assays can be frustrating. Common issues include variability in cell health, replicon stability, and assay conditions. Since this compound targets the NS5A protein, which is crucial for viral replication, any factor affecting the replicon's replication efficiency will impact the perceived potency of the drug.
Troubleshooting Steps:
-
Cell Passage Number: Ensure you are using a consistent and low passage number for your replicon-harboring cells. High passage numbers can lead to reduced replicon replication.
-
G418 Selection Pressure: Maintain consistent G418 (or other selection agent) pressure to ensure a stable population of replicon-containing cells.
-
Assay Seeding Density: Optimize and strictly control the cell seeding density for your assays, as this can significantly impact replication levels and drug sensitivity.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.5%), as DMSO can affect both cell health and replicon replication.
Q3: We suspect this compound might be affecting cellular metabolism in our experiments. What is known about this and how can we test for it?
A3: While direct, extensive studies on this compound's sole impact on cellular metabolism are limited, clinical data on combination therapies including this compound suggest potential effects on glucose and lipid metabolism.[1][2] Eradication of HCV with direct-acting antivirals has been associated with changes in glucose homeostasis.[1][3][4]
Troubleshooting and Experimental Approaches:
-
Glucose Uptake Assays: You can measure glucose uptake in your cell line in the presence and absence of this compound using commercially available fluorescent glucose analogs (e.g., 2-NBDG).
-
Lipid Droplet Staining: To assess effects on lipid metabolism, you can use fluorescent dyes like Nile Red or BODIPY to stain and quantify intracellular lipid droplets.
-
Mitochondrial Respiration Analysis: Utilize techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize available quantitative data regarding this compound's off-target interactions.
Table 1: this compound Inhibition of Drug Transporters
| Transporter | Alias | Known Substrates | Effect of this compound | Quantitative Data | Reference(s) |
| P-glycoprotein | P-gp, ABCB1 | Digoxin, Paclitaxel | Inhibition | Co-administration increases Digoxin exposure by 34%. | [10][11][12] |
| Breast Cancer Resistance Protein | BCRP, ABCG2 | Rosuvastatin, Pralatrexate | Inhibition | Co-administration significantly increases Rosuvastatin exposure. | [10][11][12] |
| Organic Anion Transporting Polypeptide 1B1 | OATP1B1, SLCO1B1 | Pravastatin, Rosuvastatin | Inhibition | Co-administration increases Pravastatin exposure by 35% and Rosuvastatin by 160-170%. | [10][11][12][13] |
| Organic Anion Transporting Polypeptide 1B3 | OATP1B3, SLCO1B3 | Cholecystokinin octapeptide | Inhibition | This compound is a known inhibitor. | [10][11] |
| Organic Anion Transporting Polypeptide 2B1 | OATP2B1, SLCO2B1 | Erlotinib | Inhibition | This compound is a known inhibitor. | [11] |
Note: The provided quantitative data is from clinical drug-drug interaction studies of sofosbuvir/velpatasvir combination therapy. The contribution of this compound alone to these effects is inferred from its known inhibitory profile.
Detailed Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a common method to assess the inhibition of P-gp mediated efflux of a fluorescent substrate, such as Rhodamine 123 or Calcein-AM, in a P-gp overexpressing cell line.[14][15]
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1, A2780/T) and the corresponding parental cell line.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the overnight culture medium and add the prepared drug dilutions to the cells. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of ~5 µM or Calcein-AM to ~0.25-1 µM) to all wells.[15]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measurement:
-
For Rhodamine 123: Remove the loading solution, wash the cells three times with ice-cold PBS to stop efflux, and then lyse the cells. Measure the intracellular fluorescence.
-
For Calcein-AM: Measure the fluorescence directly in the plate reader without washing.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control (considered 100% inhibition) and the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value using non-linear regression.
-
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. oncotarget.com [oncotarget.com]
- 3. The impact of sofosbuvir/velpatasvir/voxilaprevir treatment on serum hyperglycemia in hepatitis C virus infections: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of sustained virologic response on glucose parameters among patients with chronic hepatitis C treated with direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 6. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug–Drug Interactions of Newly Approved Direct-Acting Antiviral Agents in Patients with Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aidsetc.org [aidsetc.org]
- 12. researchgate.net [researchgate.net]
- 13. Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: In Vitro Drug-Drug Interaction Studies with Velpatasvir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug-drug interaction studies with Velpatasvir.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro drug-drug interaction profile of this compound?
A1: In vitro studies have established that this compound is an inhibitor of several key drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.[1] It is also a substrate for P-gp and BCRP. While this compound is metabolized to a minor extent by cytochrome P450 enzymes CYP2B6, CYP2C8, and CYP3A4, it is not considered a significant inducer of these or other CYP enzymes.[1]
Q2: I am planning a CYP induction study with this compound. What results should I expect?
A2: Based on studies conducted in cultured human hepatocytes, this compound is not considered a significant inducer of CYP enzymes. At concentrations up to 10 µM, this compound has been shown to cause little to no induction of CYP mRNA or enzyme activities. Small increases in CYP2B6 and CYP3A4 activity and mRNA levels observed at the highest concentration were less than 20% of those caused by positive controls.[1] No concentration-dependent increase was observed for CYP2C9 or P-gp mRNA.[1]
Q3: Where can I find the specific IC50 values for this compound's inhibition of P-gp, BCRP, OATP1B1, and OATP1B3?
A3: While regulatory documents confirm that this compound is an inhibitor of P-gp, BCRP, OATP1B1, and OATP1B3, specific IC50 values from in vitro studies are not consistently reported in publicly available literature.[1] One available value is for the inhibition of the Bile Salt Export Pump (BSEP), with an IC50 of 0.64 μM.[1] Researchers should consider these inhibitory properties when designing and interpreting in vitro and clinical drug interaction studies.
Q4: Can this compound's inhibition of OATP and BCRP transporters lead to clinically relevant interactions?
A4: Yes, the inhibition of OATP and BCRP transporters by this compound can lead to clinically significant drug-drug interactions. For instance, co-administration of this compound can significantly increase the concentration of substrates for these transporters, such as rosuvastatin.[1] This necessitates careful consideration and potentially dose adjustments for co-administered drugs that are substrates of OATP1B1, OATP1B3, or BCRP.
Data Presentation
Table 1: Summary of In Vitro Transporter Inhibition by this compound
| Transporter | Inhibition Potential | IC50 Value (µM) | Reference |
| P-glycoprotein (P-gp) | Inhibitor | Not Reported | [1] |
| Breast Cancer Resistance Protein (BCRP) | Inhibitor | Not Reported | [1] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibitor | Not Reported | [1] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibitor | Not Reported | [1] |
| Bile Salt Export Pump (BSEP) | Inhibitor | 0.64 | [1] |
Table 2: Summary of In Vitro CYP Induction Potential of this compound in Human Hepatocytes
| CYP Enzyme | Induction Potential | Observation at 10 µM | Reference |
| CYP1A2 | No significant induction | Not Reported | [1] |
| CYP2B6 | No significant induction | <20% of positive control | [1] |
| CYP2C8 | No significant induction | Not Reported | [1] |
| CYP2C9 | No significant induction | No concentration-dependent increase in mRNA | [1] |
| CYP3A4 | No significant induction | <20% of positive control | [1] |
Experimental Protocols
Protocol 1: In Vitro Transporter Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory potential of this compound on transporters like P-gp, BCRP, OATP1B1, and OATP1B3 using a cell-based assay.
1. Cell Culture:
-
Culture cells overexpressing the transporter of interest (e.g., MDCKII-Pgp, Caco-2 for P-gp and BCRP; HEK293-OATP1B1/1B3) according to standard protocols.
-
Seed cells in appropriate multi-well plates and grow to confluence.
2. Assay Procedure:
-
Prepare a series of this compound concentrations in a suitable buffer.
-
Pre-incubate the cell monolayers with the this compound solutions or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add a known substrate of the transporter (e.g., digoxin for P-gp, rosuvastatin for BCRP/OATP1B1) at a concentration below its Km value, along with this compound or vehicle.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
For efflux transporters (P-gp, BCRP), measure the transport of the substrate from the basolateral to the apical compartment. For uptake transporters (OATP1B1, OATP1B3), measure the intracellular accumulation of the substrate.
-
Terminate the transport by washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of substrate using a suitable analytical method (e.g., LC-MS/MS, scintillation counting for radiolabeled substrates).
3. Data Analysis:
-
Calculate the percent inhibition of substrate transport at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro CYP Induction Assay in Human Hepatocytes
This protocol outlines a general procedure to evaluate the potential of this compound to induce CYP enzymes in cultured human hepatocytes.
1. Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
2. Treatment:
-
Prepare a range of this compound concentrations in the appropriate culture medium.
-
Treat the hepatocytes with the this compound solutions, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.
3. Assessment of CYP Induction:
-
Enzyme Activity: After the treatment period, incubate the hepatocytes with a cocktail of probe substrates specific for the CYP enzymes of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). Measure the formation of the respective metabolites by LC-MS/MS.
-
mRNA Expression: Alternatively, or in addition, lyse the cells after treatment and isolate the RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the CYP enzyme mRNAs.
4. Data Analysis:
-
For enzyme activity, calculate the fold induction by dividing the metabolite formation rate in the this compound-treated cells by that in the vehicle-treated cells.
-
For mRNA expression, calculate the fold change in mRNA levels relative to the vehicle control using the ΔΔCt method.
-
Compare the induction by this compound to that of the positive controls.
Troubleshooting Guides
Problem 1: High variability in transporter inhibition assay results.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Solution: Monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before and after the experiment.
-
-
Possible Cause: Substrate concentration is too high.
-
Solution: Ensure the substrate concentration used is at or below its Michaelis-Menten constant (Km) to be sensitive to competitive inhibition.
-
-
Possible Cause: Non-specific binding of this compound or the substrate.
-
Solution: Include appropriate controls to assess non-specific binding to the plate and cells. Consider using a buffer containing a low concentration of a non-ionic surfactant.
-
Problem 2: No significant CYP induction observed even with the positive control.
-
Possible Cause: Poor viability or metabolic activity of hepatocytes.
-
Solution: Assess hepatocyte viability (e.g., using trypan blue exclusion) before and after the experiment. Ensure proper handling and culture conditions as recommended by the supplier.
-
-
Possible Cause: Inactive positive control inducer.
-
Solution: Prepare fresh solutions of positive controls for each experiment and verify their activity against a historical dataset.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Ensure that the treatment duration (typically 48-72 hours) is sufficient for maximal induction to occur.
-
Visualizations
References
Technical Support Center: Impact of Serum Proteins on Velpatasvir Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antiviral activity of Velpatasvir in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based antiviral assay. What could be the cause?
A1: One common reason for reduced this compound activity in vitro is the presence of serum in the cell culture medium. This compound is highly bound to plasma proteins (>99.5%), primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP). This binding sequesters the drug, reducing the free concentration available to inhibit its target, the HCV NS5A protein. In fact, the presence of 40% human serum has been shown to decrease the anti-HCV activity of this compound by approximately 13-fold.
Q2: How can we confirm if serum protein binding is affecting our results?
A2: To determine the impact of serum on your assay, you can perform a dose-response experiment with varying concentrations of human serum (e.g., 0%, 5%, 10%, 20%, 40%). A rightward shift in the EC50 curve with increasing serum concentration is indicative of protein binding-mediated inhibition.
Q3: What are the major serum proteins that bind to this compound?
A3: As a weak base, this compound is expected to bind to both human serum albumin (HSA), the most abundant protein in plasma, and alpha-1-acid glycoprotein (AGP), a key binding protein for many basic and neutral drugs.
Q4: Are there specific binding affinity data available for this compound with HSA and AGP?
Q5: How can we minimize the impact of serum protein binding in our experiments?
A5: While it is often necessary to include serum in cell culture for cell health, you can standardize the serum concentration across all experiments to ensure consistency. Alternatively, for certain mechanistic studies, it may be possible to use serum-free or low-serum media for a short duration. If you need to work with serum, it is crucial to determine the protein-adjusted EC50 value to understand the drug's potency in a more physiologically relevant context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound EC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum protein composition. | Standardize the serum source and concentration for all assays. If possible, use a single large batch of serum for a series of experiments. |
| This compound appears inactive or significantly less potent than expected. | High percentage of serum in the assay medium leading to extensive drug sequestration. | Perform a serum concentration titration experiment to quantify the impact. Consider reducing the serum percentage if compatible with your cell model. |
| Difficulty in achieving complete viral inhibition at high this compound concentrations. | Saturation of the free drug concentration due to high protein binding, even at high total drug concentrations. | This is an inherent challenge with highly protein-bound drugs. Report the maximal achievable inhibition at the tested concentrations and note the impact of protein binding. |
| Discrepancy between in vitro and in vivo efficacy. | The in vivo free drug concentration at the site of action may differ significantly from the in vitro free concentration in cell culture medium. | Use pharmacokinetic data and protein binding measurements to estimate the physiologically relevant free drug concentrations to better correlate in vitro and in vivo results. |
Quantitative Data
Table 1: this compound Protein Binding and Impact on Antiviral Activity
| Parameter | Value | Species | Comments |
| Plasma Protein Binding | >99.5% | Human | This compound is highly bound to plasma proteins.[1][2] |
| Fraction Unbound (fu) | ~0.2% - 0.4% | Human | Determined by equilibrium dialysis. |
| Effect of 40% Human Serum on EC50 | ~13-fold increase | In vitro (HCV replicon assay) | Demonstrates significant reduction in antiviral activity in the presence of serum. |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding using Equilibrium Dialysis
This protocol outlines the general steps for determining the fraction of this compound bound to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in a suitable solvent like DMSO)
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Membrane Hydration: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Device Assembly: Assemble the equilibrium dialysis device, ensuring the membrane separates the plasma and buffer chambers.
-
Sample Preparation:
-
Spike human plasma with this compound to the desired final concentration (e.g., 1 µM).
-
Prepare a corresponding control sample of this compound in PBS at the same concentration.
-
-
Loading the Device:
-
Add the this compound-spiked plasma to the plasma chamber of the dialysis unit.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analysis:
-
Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method (e.g., LC-MS/MS).
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percentage bound = (1 - fu) x 100
-
Visualizations
Caption: Workflow for determining this compound protein binding.
Caption: Sequestration of this compound by serum proteins.
References
Velpatasvir Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and byproducts of Velpatasvir. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound susceptible to degradation?
A1: this compound is known to be labile under acidic, alkaline, and oxidative stress conditions. It is also susceptible to photolytic degradation. However, it has shown to be relatively stable under thermal stress when protected from light.[1][2][3][4][5]
Q2: What are the major degradation byproducts of this compound?
A2: Forced degradation studies have identified at least eight degradation products (DPs). The formation of these byproducts is dependent on the specific stress condition applied. For instance, DP1 and DP2 are primarily formed under oxidative and photolytic stress, while DP3 is a major product in both acidic and alkaline hydrolysis.[5] A summary of the major degradation products and their formation conditions is provided in the table below.
Q3: My this compound sample shows unexpected degradation during routine analysis. What could be the cause?
A3: Unexpected degradation can arise from several factors. Consider the following troubleshooting steps:
-
Solvent Purity: Ensure the solvents used for sample preparation and mobile phases are of high purity and free from acidic, basic, or oxidative contaminants.
-
pH of the Medium: this compound's stability is pH-dependent. Ensure the pH of your sample solution and chromatographic mobile phase is controlled and appropriate for maintaining stability.
-
Light Exposure: this compound is photolabile.[1][2][5] Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.
-
Temperature: While generally stable to heat when protected from light, prolonged exposure to elevated temperatures during sample processing or storage could contribute to degradation.[2][3]
-
Oxidizing Agents: Avoid contact with oxidizing agents. Traces of peroxides in solvents like THF or ether can lead to oxidative degradation.
Q4: I am having trouble separating this compound from its degradation products using reverse-phase HPLC. What can I do?
A4: Achieving good resolution between this compound and its numerous degradation products can be challenging. Here are some troubleshooting tips:
-
Optimize Mobile Phase Composition: A gradient elution is typically required.[3][4][5] Experiment with the gradient slope and the organic modifier (e.g., methanol, acetonitrile) concentration.
-
Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. A slightly acidic mobile phase, such as one containing 0.05% trifluoroacetic acid (TFA), has been shown to be effective.[2][4][5]
-
Column Selection: A C18 column is commonly used.[3][4][5] However, if co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a different particle size for higher efficiency.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution.
Troubleshooting Guides
Guide 1: Investigating Atypical Peaks in a this compound Chromatogram
If you observe unexpected peaks in your chromatogram, follow this workflow to identify their source:
Guide 2: Managing Photodegradation During Experiments
To minimize the impact of light on your this compound samples, adhere to the following precautions:
Quantitative Data Summary
The extent of this compound degradation is highly dependent on the nature and duration of the stress applied. The following tables summarize quantitative data from forced degradation studies.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 5 M HCl | 4 - 8 hours (reflux) | 16 - 20% | DP3, DP7, DP8 |
| Alkaline Hydrolysis | 1 M NaOH | 4 - 8 hours (reflux) | 16 - 20% | DP3, DP6 |
| Oxidative | 10% H₂O₂ | 4 - 8 hours (room temp) | 37 - 40% | DP1, DP2, DP4, DP5 |
| Photolytic | 200 W h/m² UV light & 1.2 million lux h visible light | 7 days | >15% (pure drug), 9.4% (solid dispersion) | DP1, DP2 |
| Thermal | 105 °C ± 5 °C | 24 hours | No significant degradation | - |
Data compiled from multiple sources.[3][5]
Table 2: Identified Degradation Products of this compound
| Degradation Product | Molecular Formula | Formation Conditions |
| DP1 | C₄₂H₄₃N₇O₅ | Oxidative, Photolytic |
| DP2 | C₃₉H₄₅N₇O₅ | Oxidative, Photolytic |
| DP3 | C₃₂H₃₄N₆O₂ | Acidic, Alkaline |
| DP4 | C₄₇H₅₂N₈O₆ | Oxidative |
| DP5 | C₃₄H₃₄N₆O₆ | Oxidative |
| DP6 | C₃₂H₃₂N₆O₆ | Alkaline |
| DP7 | C₁₇H₂₄N₄O₄ | Acidic |
| DP8 | C₁₆H₂₀N₂O₄ | Acidic |
Information sourced from a study that identified these products.[5]
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound or its solid dispersion at a concentration of 0.5 mg/mL in a suitable solvent.[3]
-
Acidic Hydrolysis: To the stock solution, add 5 M HCl. Reflux the mixture for 4 and 8 hours.[3]
-
Alkaline Hydrolysis: To the stock solution, add 1 M NaOH. Reflux the mixture for 4 and 8 hours.[3]
-
Oxidative Degradation: Treat the stock solution with 10% H₂O₂ and keep it at room temperature for 4 and 8 hours.[3]
-
Photolytic Degradation: Expose the drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24 hours.[3]
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
The following HPLC method has been demonstrated to be effective in separating this compound from its process impurities and degradation products.
-
Column: C18 symmetry analytical column (250 mm × 4.6 mm, 5 µm).[2][4][5]
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[2]
-
Gradient Elution:
-
0–2 min: 10% B
-
2–6 min: 10–50% B
-
6–12 min: 50–90% B
-
12–13 min: 90–10% B
-
13–15 min: 10% B[3]
-
-
Column Temperature: 30 °C.[3]
This compound Degradation Pathways
The following diagram illustrates the degradation pathways of this compound under different stress conditions, leading to the formation of various byproducts.
References
- 1. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of this compound Copovidone … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of this compound Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of this compound Copovidone Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of this compound Copovidone Solid Dispersion [mdpi.com]
Technical Support Center: Managing Velpatasvir Stock Solutions
Welcome to the technical support center for Velpatasvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing and troubleshooting precipitation in stock and working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a primary stock solution of this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For high-concentration stock solutions, DMSO is a common choice.[2][3] However, ethanol is also effective and may be preferred for certain applications, especially when preparing intermediate dilutions for aqueous solutions.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: The solubility of this compound can vary based on the solvent and specific batch of the compound. It is reported to be approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol and DMF.[1] Another source indicates a much higher solubility in DMSO of 91 mg/mL, recommending sonication to achieve this concentration.[2] To ensure clarity and avoid precipitation, it is advisable to start with a concentration at the lower end of the reported solubility range and confirm dissolution before increasing it.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in organic solvents should be stored at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] It is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[3] Protect all solutions from light, as this compound is photolabile.[4][5]
Q4: Why did my this compound precipitate when I diluted it in my cell culture medium or PBS?
A4: this compound is sparingly soluble in aqueous buffers.[1] Precipitation upon dilution into aqueous media is a common issue and typically occurs because the high concentration of the organic stock solution cannot be maintained in the aqueous environment. This compound's solubility is also highly pH-dependent; it is practically insoluble in solutions with a pH above 5.[6][7] Since most cell culture media and PBS are buffered to a pH of ~7.2-7.4, the solubility drops significantly, leading to precipitation.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can compromise experimental accuracy. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem 1: Precipitate observed in the primary organic stock solution (e.g., in DMSO).
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Incomplete Dissolution | The compound may not have fully dissolved initially. Gently warm the solution in a water bath (not exceeding 37°C) and use sonication in short bursts to aid dissolution.[2][8] Visually confirm that no solid particles remain. |
| Concentration Exceeds Solubility Limit | The intended concentration is too high for the solvent. Prepare a new solution at a lower concentration (e.g., 10-20 mg/mL). Refer to the solubility data table below. |
| Solvent Impurity or Water Contamination | Impurities or absorbed water in the solvent can act as nucleation sites, causing the compound to precipitate.[9] Use high-purity, anhydrous grade solvents (e.g., DMSO ≥99.7%). |
| Improper Storage | Repeated freeze-thaw cycles or temperature fluctuations can decrease solubility. Always aliquot stock solutions into single-use vials for storage at -20°C or -80°C.[3][9] |
| Light-Induced Degradation | This compound is photolabile, and degradation products may be less soluble.[4][5] Store solutions in amber vials or wrap containers in foil to protect them from light.[9] |
Problem 2: Precipitate forms when diluting the stock solution into an aqueous buffer (e.g., PBS, cell culture media).
| Potential Cause | Troubleshooting Steps & Recommended Actions |
| Poor Aqueous Solubility | This compound has very low solubility in neutral pH aqueous solutions.[1][7] To mitigate this, minimize the volume of the organic stock solution added to the buffer; the final organic solvent concentration should ideally be below 0.5% to avoid both precipitation and solvent-induced toxicity in cell-based assays.[9] |
| Incorrect Dilution Technique | Adding the aqueous buffer to the concentrated stock solution or adding the stock solution too quickly can cause localized high concentrations and immediate precipitation. Always add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[9] |
| pH-Dependent Solubility | This compound is practically insoluble above pH 5.[6][7] If your experimental conditions allow, using a slightly more acidic buffer (pH < 5) could improve solubility, but this is often not feasible for biological assays. For most applications, preparing fresh dilutions immediately before use is the best practice. |
| Temperature Shock | Adding a cold stock solution directly from the freezer to a warm (e.g., 37°C) aqueous buffer can cause the compound to precipitate.[9] Allow the stock solution aliquot to equilibrate to room temperature before adding it to the pre-warmed buffer. |
Data Presentation: this compound Solubility & Storage
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Recommendations & Notes | Citation(s) |
| DMSO | ~20 mg/mL | A reliable starting concentration. | [1] |
| 91 mg/mL | Sonication is recommended to achieve this higher concentration. Prepare with caution. | [2] | |
| Ethanol | ~30 mg/mL | Recommended solvent for initial dissolution before dilution into aqueous buffers. | [1] |
| DMF | ~30 mg/mL | An alternative organic solvent. | [1] |
| Aqueous Buffer (pH > 5) | Practically Insoluble | This compound has very low solubility in neutral aqueous solutions. | [6][7] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | Illustrates the low solubility even with a co-solvent system. | [1] |
Table 2: Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Key Considerations | Citation(s) |
| Solid Compound | -20°C | ≥ 4 years | Protect from light; store in a desiccator. | [1] |
| Organic Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3] |
| -80°C | Up to 2 years | Preferred for long-term storage. Aliquot and protect from light. | [3] | |
| Aqueous Working Solution | 2-8°C or Room Temp | Do not store | Prepare fresh immediately before each experiment. Not recommended for storage longer than one day. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO
-
Materials : this compound (crystalline solid), anhydrous DMSO (≥99.7% purity), sterile microcentrifuge tubes or amber vials, sonicator, precision balance.
-
Procedure : a. Equilibrate this compound powder and anhydrous DMSO to room temperature. b. Weigh the desired amount of this compound accurately. For 1 mL of a 20 mg/mL solution, weigh 20 mg. c. Add the weighed this compound to a sterile vial. d. Add the corresponding volume of anhydrous DMSO. e. Vortex the solution vigorously for 1-2 minutes. f. If solids persist, sonicate the vial in a water bath for 5-10 minutes or until the solution is clear. Gentle warming (up to 37°C) can be applied if necessary. g. Once fully dissolved, aliquot the stock solution into single-use, light-protecting (amber) vials. h. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials : 20 mg/mL this compound stock solution in DMSO (FW: 883.0 g/mol ), pre-warmed (37°C) cell culture medium, sterile conical tubes.
-
Calculations :
-
Molarity of stock = (20 mg/mL) / (883.0 mg/mmol) = 0.0226 M = 22.6 mM.
-
Use the C1V1 = C2V2 formula. To make 1 mL (1000 µL) of a 10 µM solution: (22.6 mM) * V1 = (10 µM) * (1000 µL) (22600 µM) * V1 = 10000 µM·µL V1 = 0.44 µL of stock solution.
-
-
Procedure : a. Thaw a single-use aliquot of the 20 mg/mL this compound stock solution and allow it to reach room temperature. b. Pipette 999.56 µL of pre-warmed cell culture medium into a sterile tube. c. While vortexing the tube of medium at medium speed, add the 0.44 µL of this compound stock solution dropwise into the center of the vortex. This ensures rapid dispersion. d. Continue vortexing for another 10-15 seconds. e. Visually inspect the solution for any signs of precipitation. If the solution is clear, use it immediately. Do not store this aqueous working solution.
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of this compound Copovidone Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. rjptonline.org [rjptonline.org]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
In Vitro Potency Showdown: Velpatasvir versus Ledipasvir in the Fight Against HCV
A detailed comparison of two leading NS5A inhibitors reveals key differences in their antiviral activity against various Hepatitis C virus genotypes and resistance-associated substitutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols.
Velpatasvir and ledipasvir are both potent direct-acting antiviral agents that target the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles. By inhibiting NS5A, these drugs effectively halt the viral life cycle.[2] While both drugs share a common mechanism of action, their in vitro potency profiles exhibit significant differences, particularly in their activity across various HCV genotypes and against common resistance-associated substitutions (RASs).
This compound is recognized for its pan-genotypic activity, demonstrating potent inhibition of HCV genotypes 1 through 6.[3] In contrast, ledipasvir shows exceptional potency against HCV genotype 1, with moderate to lower activity against other genotypes, most notably genotype 3a.[4][5] This distinction is critical for the development of effective treatment regimens for a broad range of HCV-infected patients.
Quantitative Comparison of In Vitro Potency
The following tables summarize the 50% effective concentration (EC50) values for this compound and ledipasvir against wild-type HCV replicons of various genotypes and specific NS5A resistance-associated substitutions. The data is compiled from in vitro studies utilizing HCV replicon assays. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Antiviral Activity of this compound and Ledipasvir Against Wild-Type HCV Genotypes
| HCV Genotype | This compound EC50 (nM) | Ledipasvir EC50 (nM) |
| Genotype 1a | 0.019 | 0.031[5] |
| Genotype 1b | 0.018 | 0.004[5] |
| Genotype 2a | 0.010 | 16[5] |
| Genotype 2b | 0.023 | 16 (L31) - 530 (M31)[6] |
| Genotype 3a | 0.054 | 168[6] |
| Genotype 4a | 0.019 | 0.39[6] |
| Genotype 4d | N/A | 0.29[6] |
| Genotype 5a | 0.021 | 0.15[6] |
| Genotype 6a | 0.015 | 0.11 - 1.1[6] |
| Genotype 6e | N/A | 264[6] |
| Note: this compound EC50 values are representative of its pan-genotypic profile. Specific values for each subtype may vary slightly. N/A indicates data not readily available in the searched literature. |
Table 2: Fold Change in EC50 of this compound and Ledipasvir Against Common NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a
| NS5A RAS | This compound (Fold Change in EC50) | Ledipasvir (Fold Change in EC50) |
| M28G | >100 | High |
| Q30H/R | <2.5 | >100 |
| L31V | <2.5 | >100 |
| Y93H/N | >100 | >1000 |
| Note: Fold change is calculated relative to the wild-type virus. "High" indicates a significant increase in EC50 as reported in the literature, with specific fold-change values varying between studies.[7][8] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of NS5A inhibitors and the typical experimental workflow for determining their in vitro potency.
Caption: Mechanism of NS5A inhibitor action on the HCV life cycle.
Caption: Workflow for HCV replicon-based EC50 determination.
Experimental Protocols
The in vitro potency of this compound and ledipasvir is primarily determined using the Hepatitis C virus (HCV) replicon assay. This cell-based assay is the standard for evaluating the efficacy of anti-HCV compounds against viral RNA replication.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound required to inhibit HCV replicon replication.
Materials:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet), which are highly permissive for HCV replication.
-
HCV Replicon: A subgenomic or full-length HCV RNA that can replicate autonomously within the host cells. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. G418 is often included to maintain selection for cells containing the replicon.
-
Antiviral Compounds: this compound and ledipasvir dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Reagents for Quantification: Commercially available luciferase assay reagents or reagents for quantitative reverse transcription PCR (qRT-PCR).
Methodology:
-
Cell Culture and Seeding:
-
Huh-7 cells harboring the HCV replicon are cultured in medium containing G418 to ensure the maintenance of the replicon.
-
Cells are harvested and seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
-
Compound Preparation and Treatment:
-
A serial dilution of this compound or ledipasvir is prepared in the cell culture medium. A DMSO-only control is included to represent 0% inhibition.
-
The culture medium is removed from the seeded cells, and the medium containing the different drug concentrations is added.
-
-
Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for multiple rounds of viral replication.
-
-
Quantification of HCV Replication:
-
If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using qRT-PCR.
-
-
Data Analysis:
-
The percentage of replication inhibition is calculated for each drug concentration relative to the DMSO control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a four-parameter logistic regression model.
-
Conclusion
The in vitro data clearly demonstrates that while both this compound and ledipasvir are highly potent NS5A inhibitors, this compound possesses a broader genotypic coverage. Ledipasvir's exceptional potency against genotypes 1a and 1b is noteworthy, but its significantly reduced activity against genotypes 2a, 2b, and 3a highlights the need for pan-genotypic inhibitors like this compound in clinical practice. Furthermore, the emergence of resistance-associated substitutions can significantly impact the efficacy of both drugs, although this compound maintains activity against some RASs that confer high-level resistance to first-generation NS5A inhibitors.[7] This comparative guide provides essential in vitro data to aid researchers in the continued development of novel and improved therapeutic strategies against HCV.
References
- 1. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sofosbuvir + this compound + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasusa.org [iasusa.org]
Head-to-Head Comparison of NS5A Inhibitors in Replicon Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro potency of various Nonstructural Protein 5A (NS5A) inhibitors against Hepatitis C Virus (HCV) using replicon assays. This document summarizes key experimental data in easily comparable tables, offers detailed experimental protocols, and visualizes complex biological processes and workflows.
Mechanism of Action of NS5A Inhibitors
NS5A is a critical phosphoprotein involved in multiple stages of the Hepatitis C Virus (HCV) lifecycle, including viral RNA replication and the assembly of new virus particles.[1][2] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein.[3] By binding to the N-terminus of NS5A, these inhibitors are thought to induce a conformational change that disrupts its function.[4][5] This interference is believed to occur at two main stages of the viral lifecycle: the inhibition of RNA replication within the "membranous web" and the impairment of virion assembly and release.[2][4]
Comparative Efficacy of NS5A Inhibitors in Replicon Assays
The following table summarizes the 50% effective concentration (EC50) values for several prominent NS5A inhibitors against a range of HCV genotypes as determined by in vitro replicon assays. Lower EC50 values indicate higher potency.
| NS5A Inhibitor | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |
| Daclatasvir | 1.8 - 50 | 0.2 - 9 | 3 - 71 | 30 - 870 | 0.5 - 12 | 3 - 33 | 74 - 366 |
| Ledipasvir | 31 | 4 | - | - | 390 | 81 | - |
| Ombitasvir | 4.9 | 1.9 | 1.3 | 19.3 | 1.7 | 0.82 | 366 |
| Pibrentasvir | 1.8 | 4.3 | 2.8 - 5.0 | - | - | - | - |
| Elbasvir | 3 - 9 | 3 - 14 | - | - | - | - | - |
| Velpatasvir | - | - | - | - | - | - | - |
Note: EC50 values can vary between different studies and specific replicon systems used. The data presented here is a synthesis from multiple sources for comparative purposes.[4][6][7][8][9][10][11][12][13][14]
Experimental Protocols: HCV Replicon Assay
The HCV replicon assay is the standard in vitro method for determining the potency of antiviral compounds against HCV replication.[4]
Objective
To determine the EC50 value of an NS5A inhibitor.
Materials
-
Human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic or full-length replicon. These replicons often contain a reporter gene like luciferase for easier quantification of viral replication.[5]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain the replicon.
-
NS5A inhibitor compound to be tested.
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).
-
Reagents for assessing cell viability (e.g., alamarBlue).
Methodology
-
Cell Plating: Seed the HCV replicon-harboring cells into 96-well plates at a predetermined density and allow them to adhere overnight.[15]
-
Compound Addition: Prepare serial dilutions of the NS5A inhibitor in cell culture medium. Add the diluted compounds to the respective wells on the plate. Include appropriate controls, such as vehicle-only (e.g., DMSO) and no-drug controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication in the presence of the inhibitor.[4]
-
Quantification of HCV Replication:
-
For reporter replicons (e.g., luciferase): Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
For non-reporter replicons: Extract total cellular RNA and quantify HCV RNA levels using quantitative real-time reverse transcription PCR (qRT-PCR).[4]
-
-
Data Analysis:
-
Normalize the replication signal in the drug-treated wells to the signal from the no-drug control wells.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[16]
-
-
Cytotoxicity Assessment (Optional but Recommended): In parallel, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to ensure that the observed antiviral effect is not due to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6: Implications for Cross-Genotype Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibilities of Genotype 1a, 1b, and 3 Hepatitis C Virus Variants to the NS5A Inhibitor Elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hepatitis C Virus Genotype 4 Resistance and Subtype Demographic Characterization of Patients Treated with Ombitasvir plus Paritaprevir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Efficacy Analysis of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir in the Treatment of Chronic Hepatitis C
In the landscape of direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C virus (HCV) infection, two pangenotypic regimens, sofosbuvir/velpatasvir (Epclusa®) and glecaprevir/pibrentasvir (Mavyret®), have emerged as highly effective therapies. This guide provides a detailed comparison of their efficacy, supported by data from key clinical trials, outlines their mechanisms of action, and presents the experimental protocols of pivotal studies.
Comparative Efficacy
Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir demonstrate high rates of sustained virologic response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. Efficacy has been established across all major HCV genotypes (1-6) and in diverse patient populations, including those with and without compensated cirrhosis, and both treatment-naïve and treatment-experienced individuals.
Sustained Virologic Response (SVR12) Rates
The following tables summarize the SVR12 rates from key clinical trials and meta-analyses, providing a quantitative comparison of the two regimens.
Table 1: SVR12 Rates in Treatment-Naïve Patients without Cirrhosis
| Genotype | Sofosbuvir/Velpatasvir (12 weeks) | Glecaprevir/Pibrentasvir (8 weeks) |
| GT1 | 98% | 99.1%[1] |
| GT2 | 99% | 98.3%[2] |
| GT3 | 95%[3][4] | 95%[3] |
| GT4 | 100% | ~93-100% |
| GT5 | 97% | ~95-100% |
| GT6 | 99%[5][6] | 99.2%[5][6] |
| Overall | 98%[7] | 99% (non-cirrhotic patients with GT1)[8] |
Table 2: SVR12 Rates in Patients with Compensated Cirrhosis
| Patient Population | Sofosbuvir/Velpatasvir (12 weeks) | Glecaprevir/Pibrentasvir (8 or 12 weeks) |
| Treatment-Naïve, GT1-6 | 93% (GT3)[9] | 99.7% (8 weeks, GT1-6)[10] |
| Treatment-Experienced, GT1, 2, 4-6 | 99% | 97% |
| Overall, GT3 (Real-world) | 91.10%[11] | 94.44%[11] |
Table 3: SVR12 Rates in Treatment-Experienced Patients
| Patient Population | Sofosbuvir/Velpatasvir (12 weeks) | Glecaprevir/Pibrentasvir (8, 12, or 16 weeks) |
| GT1, Prior DAA Failure | 97% | 97% |
| GT3, Treatment-Experienced | 96% (overall) | 100% (overall)[12] |
| Overall (Real-world) | 94.98% (with or without ribavirin)[11] | 96.96%[11] |
Mechanisms of Action
Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are combination therapies that target different nonstructural (NS) proteins of the hepatitis C virus, thereby inhibiting viral replication through distinct mechanisms.
-
Sofosbuvir/Velpatasvir (Epclusa®):
-
Sofosbuvir: A nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[11] After intracellular metabolism to its active triphosphate form, it is incorporated into the growing HCV RNA chain, resulting in chain termination.[2][5][12]
-
Velpatasvir: An inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[13][14]
-
-
Glecaprevir/Pibrentasvir (Mavyret®):
The following diagrams illustrate the points of intervention of each drug combination within the HCV replication cycle.
Experimental Protocols
The efficacy and safety of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir have been established in numerous Phase 3 clinical trials. The methodologies of the ASTRAL-3 and ENDURANCE-3 trials are summarized below as representative examples.
ASTRAL-3 Trial (Sofosbuvir/Velpatasvir)
-
Official Title: Sofosbuvir and this compound for HCV Genotype 3 Infection.[17]
-
Study Design: A multicenter, randomized, open-label, Phase 3 trial.[18]
-
Patient Population:
-
Treatment Arms:
-
Arm 1: Fixed-dose combination of sofosbuvir (400 mg) and this compound (100 mg) once daily for 12 weeks.
-
Arm 2: Sofosbuvir (400 mg) once daily plus weight-based ribavirin for 24 weeks.[4]
-
-
Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12).[19]
-
Virologic Assessment: Plasma HCV RNA levels were quantified using a sensitive real-time PCR assay.
ENDURANCE-3 Trial (Glecaprevir/Pibrentasvir)
-
Official Title: Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection.[20]
-
Study Design: A randomized, open-label, multicenter, Phase 3 trial.[21][22]
-
Patient Population:
-
Inclusion Criteria: Treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.[21]
-
Exclusion Criteria: Evidence of cirrhosis, prior HCV treatment.
-
-
Treatment Arms:
-
Arm 1: Fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) once daily for 8 weeks.
-
Arm 2: Fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) once daily for 12 weeks.
-
Comparator Arm: Sofosbuvir (400 mg) and daclatasvir (60 mg) once daily for 12 weeks.[21]
-
-
Primary Endpoint: Non-inferiority of the glecaprevir/pibrentasvir regimens compared to the sofosbuvir plus daclatasvir regimen in achieving SVR12.[3]
-
Virologic Assessment: HCV RNA levels were measured using a quantitative real-time PCR assay.
The following diagram illustrates a generalized workflow for these clinical trials.
Conclusion
Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are highly effective and generally well-tolerated pangenotypic regimens for the treatment of chronic HCV infection. Head-to-head comparisons and real-world data suggest comparable and excellent SVR12 rates across most patient populations.[23][24] The choice of regimen may be influenced by factors such as treatment duration (8 weeks for most patients with glecaprevir/pibrentasvir versus 12 weeks for sofosbuvir/velpatasvir), specific patient characteristics (e.g., prior treatment experience, presence of cirrhosis), and potential drug-drug interactions. For patients with genotype 3 infection, both regimens demonstrate high efficacy, with some studies suggesting a slight advantage for glecaprevir/pibrentasvir in real-world settings.[11] Ultimately, both therapies represent significant advancements in the management of Hepatitis C, offering curative potential with short, well-tolerated, all-oral regimens.
References
- 1. Sofosbuvir-velpatasvir for treatment of chronic hepatitis C virus infection in Asia: a single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. Glecaprevir/pibrentasvir for 8 weeks in treatment-naïve patients with chronic HCV genotypes 1-6 and compensated cirrhosis: The EXPEDITION-8 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
- 14. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 21. hcvguidelines.org [hcvguidelines.org]
- 22. Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A comparison of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir for the treatment of hepatitis C infection among people who inject drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Velpatasvir Clinical Trial Data for the Treatment of Hepatitis C Virus
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed meta-analysis of clinical trial data for the pangenotypic direct-acting antiviral agent, Velpatasvir, used in combination with Sofosbuvir for the treatment of chronic Hepatitis C virus (HCV) infection. The analysis focuses on the pivotal ASTRAL clinical trials and compares the efficacy and safety of the Sofosbuvir/Velpatasvir (SOF/VEL) regimen with other leading direct-acting antiviral (DAA) therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of virology and hepatology.
Mechanism of Action
The combination of Sofosbuvir and this compound provides a powerful, dual-pronged attack on the HCV replication cycle. Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the viral genome. This compound is a potent inhibitor of the HCV NS5A protein, a multi-functional protein critical for viral RNA replication and virion assembly.[1][2] By targeting two distinct and essential viral proteins, the combination presents a high barrier to resistance and achieves high rates of sustained virologic response (SVR).
References
Validating the Mechanism of Action of Velpatasvir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Velpatasvir's performance against other Hepatitis C Virus (HCV) NS5A inhibitors. Supported by experimental data, this document details the validation of this compound's mechanism of action, offering insights into its potency, resistance profile, and the experimental protocols used for its characterization.
This compound is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapy.[1][3] this compound, in combination with the NS5B polymerase inhibitor sofosbuvir, forms the backbone of highly effective HCV treatment regimens.[4] This guide delves into the experimental validation of its mechanism of action, comparing its performance with other NS5A inhibitors.
Comparative Antiviral Activity of NS5A Inhibitors
The in vitro efficacy of NS5A inhibitors is primarily determined using HCV replicon assays. These cell-based systems contain a portion of the HCV genome, including the NS3 to NS5B nonstructural proteins, which can autonomously replicate within human hepatoma cell lines.[5] The potency of an antiviral compound is quantified by its half-maximal effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication.
This compound demonstrates potent activity across all major HCV genotypes, a key advantage over earlier generation NS5A inhibitors.[6] The following table summarizes the EC50 values of this compound compared to other notable NS5A inhibitors against various HCV genotypes.
| Compound | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |
| This compound | 18 | 4 | 6 | 22 | 2 | 29 | 19 |
| Ledipasvir | 31 | 1 | 16,000 | 11,000 | 110 | 1,100 | 1,700 |
| Daclatasvir | 9 | 50 | 8 | 300 | 20 | - | - |
| Ombitasvir | 5 | 1 | - | - | 4 | - | - |
Data compiled from multiple sources. EC50 values can vary slightly between different studies and replicon systems.
Resistance Profile Comparison
A critical aspect of validating an antiviral's mechanism of action is understanding its resistance profile. Resistance-associated substitutions (RASs) are mutations in the viral target protein that reduce the susceptibility of the virus to the drug. For NS5A inhibitors, key RASs often emerge at amino acid positions 28, 30, 31, 58, and 93.[7][8]
This compound generally maintains its activity against many RASs that confer resistance to first-generation NS5A inhibitors.[7] However, certain mutations, particularly at position Y93, can reduce its susceptibility, especially in genotype 3a.[6][9]
| NS5A Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 with Key RASs |
| This compound | M28G, A92K, Y93H/N/R/W (GT1a); Y93H/S (GT3a) | >100-fold for some combinations[8] |
| Ledipasvir | M28T/V, Q30R, L31V, Y93H/N | >1000-fold for Y93N |
| Daclatasvir | L31V, Y93H | >10,000-fold for L31V+Y93H |
| Ombitasvir | Y93H | >25,000-fold |
Experimental Protocols
The validation of this compound's mechanism of action relies on robust in vitro and clinical studies. Below are detailed methodologies for key experiments.
HCV Replicon Assay
This assay is fundamental for determining the antiviral potency (EC50) of a compound.
1. Cell Culture and Replicons:
- Human hepatoma cells (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
- Subgenomic HCV replicon constructs, typically containing a reporter gene like luciferase or neomycin phosphotransferase (for selection), are used.[5] These replicons are engineered for different HCV genotypes.
2. In Vitro Transcription and RNA Transfection:
- The replicon plasmid DNA is linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
- The purified replicon RNA is then introduced into the Huh-7 cells via electroporation.[10]
3. Compound Treatment and Analysis:
- Transfected cells are seeded into 96-well plates.
- Serial dilutions of the test compound (e.g., this compound) are added to the wells. A vehicle control (DMSO) is also included.
- After a 72-hour incubation period, the level of HCV replication is quantified.
- For luciferase-containing replicons, a luciferase assay is performed to measure light output, which is proportional to viral replication.
- For neomycin-selectable replicons, cell viability can be measured in the presence of G418, where higher viability indicates more robust replication.
4. EC50 Determination:
- The data is plotted as the percentage of inhibition versus the drug concentration.
- The EC50 value is calculated using a nonlinear regression analysis.
Resistance Selection Studies
These studies are crucial for identifying the genetic basis of viral resistance to a drug.
1. Establishment of Replicon-Harboring Cell Lines:
- Huh-7 cells are transfected with HCV replicon RNA containing a selectable marker (e.g., neomycin resistance gene).
- The cells are cultured in the presence of G418 to select for cells that are stably replicating the HCV replicon.[5]
2. Dose-Escalation of Antiviral Compound:
- The stable replicon cell line is cultured in the presence of the NS5A inhibitor at a concentration close to its EC50.
- As the cells begin to grow out, the concentration of the compound is gradually increased over several passages. This selective pressure encourages the emergence of resistant viral populations.[11]
3. Isolation and Sequencing of Resistant Clones:
- Once colonies of cells are able to grow at high concentrations of the drug, individual clones are isolated.
- Total RNA is extracted from these resistant clones, and the NS5A coding region is amplified by RT-PCR.
- The amplified DNA is then sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.
4. Phenotypic Characterization of RASs:
- The identified mutations are engineered back into the original wild-type replicon construct using site-directed mutagenesis.
- The antiviral susceptibility of these mutant replicons is then tested using the HCV replicon assay to confirm that the specific mutation(s) confer resistance.
Visualizing the Mechanism and Validation Workflow
To further elucidate the processes described, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of action of direct-acting antivirals on the HCV life cycle.
Caption: Experimental workflow for validating this compound's mechanism of action.
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 9. iasusa.org [iasusa.org]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HCV Antiviral Testing Services [imquestbio.com]
A Comparative Guide to the Binding Kinetics of Velpatasvir and Other NS5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nonstructural protein 5A (NS5A) is a critical component of the hepatitis C virus (HCV) replication complex, making it a prime target for direct-acting antiviral (DAA) agents. Lacking any known enzymatic function, NS5A facilitates HCV replication and assembly through complex interactions with both viral and host cellular factors. This guide provides an objective comparison of the binding kinetics and potency of Velpatasvir and other leading NS5A inhibitors, supported by available experimental data.
Comparative Efficacy of NS5A Inhibitors
The following table summarizes the in vitro potency of this compound and other selected NS5A inhibitors against various HCV genotypes. The 50% effective concentration (EC50) values, derived from cell-based replicon assays, indicate the concentration of the drug required to inhibit 50% of viral replication. Lower EC50 values are indicative of higher antiviral potency. It is important to note that while EC50 is a measure of a drug's effectiveness in a cellular context, it is influenced by factors beyond direct binding affinity, such as cell permeability and metabolism.
| Drug Name | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Other Genotype Activity |
| This compound | NS5A | Potent (pM to low nM range) | Potent (pM to low nM range) | Pan-genotypic activity against genotypes 1-6.[1] |
| Ledipasvir | NS5A | 0.031[2] | 0.004[2] | Active against genotypes 4a, 4d, 5a, and 6a (EC50 0.11 to 1.1 nM); less active against 2a, 2b, 3a, and 6e (EC50 16 to 530 nM).[2] |
| Daclatasvir | NS5A | 0.050[3] | 0.009[3] | Broad genotypic coverage.[4] |
| Pibrentasvir | NS5A | Potent | Potent | Pangenotypic. |
| Elbasvir | NS5A | Highly potent | Highly potent | Active against genotypes 1 and 4.[5] |
| Ombitasvir | NS5A | Potent (picomolar range) | Potent (picomolar range) | Active against genotypes 1 and 4.[6] |
Understanding the Mechanism of Action
NS5A inhibitors are understood to bind to Domain I of the NS5A protein.[7] This binding event is thought to induce a conformational change in the NS5A dimer, rendering it incompetent for essential functions in viral RNA replication and virion assembly.[7] While the precise binding kinetics, including association (k_on) and dissociation (k_off) rates, are not always publicly available in a comparative format, the high potency of these drugs, often in the picomolar to low nanomolar range, suggests very high affinity and/or slow dissociation rates from the NS5A target.[3][5]
Experimental Protocols for Determining Binding Kinetics
The determination of binding kinetics is crucial for understanding the mechanism of action and for the development of new antiviral agents. Two common biophysical techniques used for this purpose are Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.
Methodology:
-
Ligand Immobilization: A purified, recombinant NS5A protein (the ligand) is immobilized on the surface of a sensor chip. The chip surface is typically coated with a carboxymethylated dextran matrix to facilitate covalent coupling of the protein.
-
Analyte Injection: The NS5A inhibitor (the analyte) is prepared in a series of concentrations and flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the immobilized NS5A protein causes a change in the refractive index at the sensor surface. This change is detected in real-time and is proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on. A lower K_D value indicates a higher binding affinity.
Figure 1. A simplified workflow of an SPR experiment for determining NS5A inhibitor binding kinetics.
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution, requiring only a small amount of sample.
Methodology:
-
Sample Preparation: The purified NS5A protein is fluorescently labeled. A series of dilutions of the non-labeled NS5A inhibitor is prepared.
-
Mixing: The labeled NS5A protein is mixed with each dilution of the inhibitor and loaded into glass capillaries.
-
Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled NS5A protein along this temperature gradient (thermophoresis) is measured.
-
Signal Detection: The binding of the inhibitor to the NS5A protein alters its size, charge, or solvation shell, leading to a change in its thermophoretic movement. This change is detected by monitoring the fluorescence in the heated and non-heated regions of the capillary.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. This binding curve is then fitted to a model to determine the equilibrium dissociation constant (K_D).[8]
Figure 2. A simplified workflow of an MST experiment for determining NS5A inhibitor binding affinity.
HCV NS5A and its Interaction with Cellular Signaling Pathways
The HCV NS5A protein is known to interact with and modulate a variety of host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response. Understanding these interactions is crucial for elucidating the complete mechanism of action of NS5A inhibitors.
NS5A has been shown to interact with several key cellular proteins, including:
-
Growth factor receptor-bound protein 2 (Grb2): This interaction can perturb the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Phosphatidylinositol 3-kinase (PI3K): NS5A can activate the PI3K/Akt signaling pathway, which is a pro-survival pathway that can protect infected cells from apoptosis.
By modulating these pathways, NS5A can influence cellular processes such as proliferation, apoptosis, and the interferon response. NS5A inhibitors, by binding to NS5A, are thought to disrupt these critical protein-protein interactions, contributing to their potent antiviral effect.
Figure 3. HCV NS5A interactions with host cell signaling pathways and the inhibitory effect of NS5A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Velpatasvir Against Hepatitis C Virus Resistance-Associated Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Velpatasvir against common resistance-associated substitutions (RASs) in the Hepatitis C virus (HCV) NS5A protein. The performance of this compound is benchmarked against other clinically relevant NS5A inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experimental assays are also provided to facilitate reproducibility and further research.
In Vitro Efficacy of this compound and Comparator NS5A Inhibitors
This compound, a second-generation NS5A inhibitor, demonstrates a favorable resistance profile compared to earlier-generation agents, particularly against certain RASs. However, specific substitutions, notably at positions Y93 and L31, can confer reduced susceptibility. The following tables summarize the in vitro efficacy of this compound and other NS5A inhibitors, presented as the fold-change in the half-maximal effective concentration (EC50) against various RASs in HCV genotypes 1a, 1b, and 3a. A higher fold-change value indicates greater resistance.
Table 1: Comparative Fold-Change in EC50 of NS5A Inhibitors Against Common RASs in HCV Genotype 1a
| NS5A RAS | This compound | Ledipasvir | Daclatasvir | Elbasvir | Pibrentasvir |
| M28T/V | <5 | <5 | >100 | <5 | <5 |
| Q30E/H/R | <5 | >1,000 | >1,000 | >1,000 | <5 |
| L31M/V | <5 | >1,000 | >1,000 | >1,000 | <5 |
| Y93C/H/N | >100 | >10,000 | >10,000 | >10,000 | 5-20 |
Data compiled from multiple in vitro studies.[1][2][3]
Table 2: Comparative Fold-Change in EC50 of NS5A Inhibitors Against Common RASs in HCV Genotype 1b
| NS5A RAS | This compound | Ledipasvir | Daclatasvir | Elbasvir | Pibrentasvir |
| L28M | <5 | - | - | - | <5 |
| L31V | >100 (with Y93H) | >1,000 | >1,000 | >1,000 | <5 |
| Y93H | <5 | >1,000 | >1,000 | >1,000 | <5 |
Data compiled from multiple in vitro studies.[1][2][4]
Table 3: Comparative Fold-Change in EC50 of this compound and Daclatasvir Against Common RASs in HCV Genotype 3a
| NS5A RAS | This compound | Daclatasvir |
| A30K | <5 | >1,000 |
| Y93H | >100 | >10,000 |
Data compiled from multiple in vitro studies.[3][5][6]
Mechanism of Action and Resistance
This compound, like other NS5A inhibitors, targets the NS5A protein, a key component of the HCV replication complex. Specifically, these inhibitors are thought to bind to Domain I of the NS5A protein, disrupting its function in viral RNA replication and assembly.[7][8][9] Resistance-associated substitutions in Domain I can alter the conformation of the binding site, thereby reducing the binding affinity of the inhibitor and diminishing its antiviral activity. The Y93H and L31M/V substitutions are among the most clinically significant RASs that confer resistance to multiple NS5A inhibitors.[5][10]
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily derived from HCV replicon assays. The identification of RASs is performed using sequencing-based methods.
HCV Replicon Assay for EC50 Determination
This cell-based assay is the standard method for evaluating the in vitro potency of anti-HCV compounds.
-
Cell Culture: Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7.5), which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a humidified 5% CO2 incubator.[11]
-
HCV Replicon RNA: Subgenomic or full-length HCV replicon RNAs, often containing a reporter gene such as luciferase, are transcribed in vitro from linearized plasmid DNA templates.[12]
-
Electroporation: Huh-7 cells are transfected with the HCV replicon RNA via electroporation.
-
Drug Treatment: The transfected cells are seeded into 96-well plates. After cell attachment, serial dilutions of the NS5A inhibitor (e.g., this compound) are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV RNA replication and reporter gene expression.
-
Quantification of HCV Replication: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.
-
Data Analysis: The percentage of replication inhibition is plotted against the drug concentration, and the EC50 value is calculated by fitting the data to a dose-response curve. The fold-change in EC50 for a RAS-containing replicon is determined by dividing its EC50 value by that of the wild-type replicon.[2]
Sanger Sequencing for RAS Detection
Sanger sequencing is a traditional method for identifying RASs and is effective for detecting variants present in at least 15-20% of the viral population.[13]
-
RNA Extraction: Viral RNA is extracted from patient plasma or serum samples.
-
Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified by PCR using genotype-specific primers.[14][15]
-
PCR Product Purification: The amplified DNA is purified to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template, along with sequencing primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[16][17]
-
Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis.
-
Sequence Analysis: The nucleotide sequence is determined by detecting the fluorescence of the ddNTPs as they pass a detector. The resulting sequence is compared to a wild-type reference sequence to identify amino acid substitutions.[18]
Next-Generation Sequencing (NGS) for RAS Detection
NGS offers higher sensitivity than Sanger sequencing and can detect RASs present in as little as 1% of the viral population.[13]
-
Library Preparation: Similar to Sanger sequencing, the target region (NS5A) is amplified from viral RNA. The resulting amplicons are then used to prepare a sequencing library, which involves fragmenting the DNA and adding adapters.[19][20]
-
Sequencing: The library is sequenced on an NGS platform (e.g., Illumina MiSeq), generating millions of short sequence reads.[21]
-
Data Analysis: The sequence reads are aligned to a reference HCV genome. Bioinformatics tools are used to identify variants and their frequencies within the viral population. A cutoff of ≥15% is often used for clinical relevance.[13][19]
Clinical Workflow for RAS Testing
The decision to perform RAS testing and the subsequent choice of therapy depend on the HCV genotype, treatment history, and the presence of cirrhosis. The following diagram illustrates a typical clinical workflow.
Caption: Clinical workflow for HCV resistance testing.
Conclusion
This compound demonstrates potent, pan-genotypic activity against HCV and maintains efficacy against many common NS5A resistance-associated substitutions that confer high-level resistance to first-generation NS5A inhibitors. However, certain RASs, such as Y93H in genotype 3, can significantly reduce its in vitro and clinical effectiveness.[5] The emergence of next-generation NS5A inhibitors like Pibrentasvir, with an even higher barrier to resistance, provides valuable alternative treatment options for patients with challenging RAS profiles.[1] The selection of an appropriate NS5A inhibitor-containing regimen should be guided by HCV genotype, prior treatment experience, the presence of cirrhosis, and, in specific clinical scenarios, baseline RAS testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasusa.org [iasusa.org]
- 4. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function follows form: the structure of the N-terminal domain of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. Sequencing Analysis of NS3/4A, NS5A, and NS5B Genes from Patients Infected with Hepatitis C Virus Genotypes 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 16. cd-genomics.com [cd-genomics.com]
- 17. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. researchgate.net [researchgate.net]
- 21. NS5A Gene Analysis by Next Generation Sequencing in HCV Nosocomial Transmission Clusters of HCV Genotype 1b Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Velpatasvir and Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
The advent of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among these, Velpatasvir, a potent pan-genotypic NS5A inhibitor, has demonstrated high efficacy. However, the emergence of resistance-associated substitutions (RASs) remains a critical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound with other DAAs, supported by experimental data and detailed methodologies, to aid in the ongoing development of effective HCV therapies.
Quantitative Analysis of Cross-Resistance
The in vitro activity of this compound and other NS5A inhibitors against various RASs is a key indicator of their potential clinical efficacy in the face of viral resistance. The following table summarizes the fold change in the 50% effective concentration (EC50) of different NS5A inhibitors against specific single and combined RASs in the HCV NS5A protein. An increase in the fold change indicates reduced susceptibility of the virus to the drug.
| HCV Genotype | NS5A RAS | This compound Fold Change in EC50 | Elbasvir Fold Change in EC50 | Pibrentasvir Fold Change in EC50 | Daclatasvir Fold Change in EC50 |
| Genotype 1a | M28G | >100 | - | - | - |
| A92K | >100 | - | - | - | |
| Y93H/N/R/W | >100 | - | - | - | |
| L31V + Y93H | >100 | - | - | - | |
| Genotype 1b | A92K | >100 | - | - | - |
| L31V + Y93H | >100 | - | - | - | |
| Genotype 2b | C92T | High | - | - | - |
| Y93H/N | High | - | - | - | |
| Genotype 3a | Y93H/S | >100 | - | - | 11 |
| A30K | - | - | - | 10 | |
| A30K + L31M | >10,000 | >100,000,000 | >20 | >10,000 | |
| A30K + Y93H | >10,000 | >100,000,000 | >20 | >10,000 | |
| Genotype 6a | L31V | High | - | - | - |
| P32A/L/Q/R | High | - | - | - |
Data synthesized from multiple in vitro studies.[1][2] '-' indicates data not available in the reviewed sources. "High" indicates a significant fold-change as described in the source, without a specific numerical value provided.
Experimental Protocols
The quantitative data presented above is primarily generated through in vitro HCV replicon assays. Understanding the methodology of these experiments is crucial for interpreting the results.
HCV Replicon Assay for Phenotypic Resistance Analysis
This assay measures the ability of a DAA to inhibit HCV RNA replication in a cell culture system.
1. Generation of HCV Replicons with RASs:
-
Site-Directed Mutagenesis: Specific resistance-associated substitutions are introduced into the NS5A coding region of a wild-type HCV subgenomic replicon plasmid. This is typically achieved using PCR-based mutagenesis techniques. The replicon construct often contains a reporter gene, such as firefly luciferase, to facilitate the quantification of viral replication.[3]
2. In Vitro Transcription:
-
The modified replicon plasmids are linearized and used as templates for in vitro transcription to generate large quantities of replicon RNA.[3]
3. Cell Culture and Transfection:
-
Human hepatoma cells (e.g., Huh-7.5) that are highly permissive for HCV replication are cultured under standard conditions.[3]
-
The in vitro-transcribed replicon RNA is then introduced into the Huh-7.5 cells via electroporation or lipid-based transfection methods.[3]
4. Drug Treatment and Replication Analysis:
-
Following transfection, the cells are seeded into multi-well plates and treated with serial dilutions of the DAAs being tested (e.g., this compound, Elbasvir, etc.).
-
The cells are incubated for a defined period (typically 48-72 hours) to allow for viral replication and the antiviral effect to occur.
5. Quantification of HCV Replication:
-
The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase).[3] The luminescence signal is directly proportional to the amount of viral RNA replication.
6. Calculation of EC50:
-
The dose-response curves for each DAA against each replicon (wild-type and RAS-containing) are generated by plotting the percentage of replication inhibition against the drug concentration.
-
The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated from these curves.[3]
-
The fold change in EC50 is determined by dividing the EC50 value for the RAS-containing replicon by the EC50 value for the wild-type replicon.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate the HCV replication cycle and the experimental workflow for resistance analysis.
Caption: HCV Replication Cycle and DAA Inhibition Points.
Caption: In Vitro HCV Resistance Analysis Workflow.
References
- 1. In vitro resistance profile of hepatitis C virus NS5A inhibitor this compound in genotypes 1 to 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic and phenotypic studies of hepatitis virus resistance to antivirals [vhc-henrimondor.com]
Real-World Showdown: Sofosbuvir/Velpatasvir versus Pangenotypic Competitors in the Fight Against Hepatitis C
A comprehensive analysis of real-world data underscores the high efficacy of sofosbuvir/velpatasvir in treating chronic hepatitis C virus (HCV) infection across diverse patient populations. This guide provides a comparative look at its performance against other direct-acting antiviral (DAA) regimens, supported by evidence from large observational studies, alongside detailed insights into experimental methodologies and the underlying biological pathways.
The advent of direct-acting antivirals has revolutionized the management of chronic hepatitis C, offering cure rates upwards of 95%. Among these, the fixed-dose combination of sofosbuvir/velpatasvir (SOF/VEL) has been a cornerstone of treatment due to its pangenotypic activity and high barrier to resistance. This guide delves into the real-world effectiveness of SOF/VEL, drawing comparisons with other widely used DAA regimens, primarily glecaprevir/pibrentasvir (G/P), and providing the context of their mechanisms of action for researchers, scientists, and drug development professionals.
Comparative Effectiveness in Real-World Settings
Real-world evidence from large patient cohorts consistently demonstrates the high effectiveness of both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, with sustained virologic response (SVR) rates, the marker for a cure, routinely exceeding 95% across all major HCV genotypes.
A large-scale analysis of 5,552 patients treated with SOF/VEL for 12 weeks in a real-world setting showed an overall SVR rate of 98.9% in the effectiveness population.[1][2][3] High efficacy was observed across all genotypes, including genotype 3 (98.3%), which has historically been more challenging to treat.[1][2][3] Notably, patients with compensated cirrhosis also achieved a high SVR rate of 97.9%.[1][2][3] Another real-world study from British Columbia, Canada, reported an overall SVR of 94.6% for SOF/VEL, with rates of 94.5% for genotype 1, 96.4% for genotype 2, and 93.7% for genotype 3.[4]
Glecaprevir/pibrentasvir has also shown excellent real-world effectiveness. A meta-analysis of 18 cohorts encompassing 12,531 patients treated with G/P revealed an overall SVR12 rate of 96.7% in the intention-to-treat population and 98.1% in the modified intention-to-treat population.[5] High SVR rates were maintained across different genotypes: 95.7% for genotype 1, 97.6% for genotype 2, and 95.0% for genotype 3.[5] Furthermore, a study focusing on treatment-naïve patients with compensated cirrhosis treated with an 8-week course of G/P found an SVR rate of 95.5%.[6]
For patients with genotype 3 infection, a systematic review and meta-analysis comparing multiple DAA regimens in a real-world setting found a pooled SVR rate of 94.98% for SOF/VEL ± ribavirin and 96.96% for G/P.[7] In patients with cirrhosis, the pooled SVR rates were 91.10% for SOF/VEL ± ribavirin and 94.44% for G/P.[7]
The following tables summarize the sustained virologic response rates for sofosbuvir/velpatasvir and glecaprevir/pibrentasvir from various real-world studies, categorized by HCV genotype, cirrhosis status, and treatment history.
Table 1: Real-World Sustained Virologic Response (SVR) Rates for Sofosbuvir/Velpatasvir
| Patient Population | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Overall | Reference |
| All Patients | 98.9% (Effectiveness Population) | 98.9% (Effectiveness Population) | 98.3% (Effectiveness Population) | ≥98.3% (Effectiveness Population) | 98.9% (Effectiveness Population) | [1][2][3] |
| 94.5% | 96.4% | 93.7% | - | 94.6% | [4] | |
| Compensated Cirrhosis | - | - | - | - | 97.9% | [1][2][3] |
| Treatment-Experienced | - | - | - | - | ≥98.4% (Effectiveness Population) | [2] |
Table 2: Real-World Sustained Virologic Response (SVR) Rates for Glecaprevir/Pibrentasvir
| Patient Population | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Overall | Reference |
| All Patients (mITT) | 95.7% | 97.6% | 95.0% | 99.0% | 98.1% | [5] |
| Non-Cirrhotic (ITT) | - | - | - | - | 97.0% | [5] |
| Compensated Cirrhosis (ITT) | - | - | - | - | 97.8% | [5] |
| Treatment-Naïve, Compensated Cirrhosis (8-week) | 74% of total patients | 12% of total patients | 12% of total patients | 1% of total patients | 95.5% | [6] |
Experimental Protocols in Real-World Studies
Real-world evidence studies, by their nature, are observational and do not follow the rigid, controlled protocols of randomized clinical trials. The methodologies primarily involve the retrospective or prospective analysis of data from large patient registries or electronic health records.
Study Design and Patient Population
The cited studies typically employ a retrospective or prospective observational cohort design. For instance, the large SOF/VEL analysis pooled data from 12 clinical cohorts across various geographical locations and healthcare settings.[2] Similarly, the G/P meta-analysis included data from 18 real-world cohorts.[5]
Inclusion Criteria commonly encompass:
-
Adults (typically ≥18 years) with chronic HCV infection.
-
Confirmed HCV genotype.
-
Initiation of the specified DAA regimen within the study period.
Exclusion Criteria often include:
-
Decompensated cirrhosis (unless specifically studied).
-
Prior exposure to NS5A inhibitors (for retreatment studies with specific regimens).
-
Significant co-morbidities that could interfere with treatment or follow-up.
Data Collection and Endpoints
Data is extracted from existing patient records and includes demographics, baseline laboratory values (HCV RNA levels, liver function tests), HCV genotype, presence of cirrhosis, and prior treatment history.
The primary endpoint in these studies is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as undetectable HCV RNA at or after this time point. Analyses are often presented for both the intention-to-treat (ITT) population (all patients who started treatment) and a modified intention-to-treat (mITT) or effectiveness population, which may exclude patients with non-virologic failure reasons (e.g., loss to follow-up, early discontinuation for non-virologic reasons).[2][5]
Mechanism of Action and Signaling Pathways
Direct-acting antivirals target specific nonstructural (NS) proteins of the hepatitis C virus, which are essential for viral replication. Sofosbuvir is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase, acting as a chain terminator. Velpatasvir is a pangenotypic inhibitor of the NS5A protein, which plays a crucial role in both viral RNA replication and virion assembly. Glecaprevir is an inhibitor of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins, while pibrentasvir is also an NS5A inhibitor.[8]
The following diagrams illustrate the HCV life cycle and the targets of these DAAs, as well as a typical workflow for a real-world effectiveness study.
Caption: HCV life cycle and targets of direct-acting antivirals.
Caption: Workflow of a typical real-world effectiveness study.
Caption: Mechanism of action of different classes of DAAs.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Global real‐world evidence of sofosbuvir/velpatasvir as simple, effective HCV treatment: Analysis of 5552 patients from 12 cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world Effectiveness of Sofosbuvir/Velpatasvir for Treatment of Chronic Hepatitis C in British Columbia, Canada: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Real-World Effectiveness of 8-Week Glecaprevir/Pibrentasvir in Treatment-Naïve, Compensated Cirrhotic HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-world effectiveness of sofosbuvir/velpatasvir, glecaprevir/pibrentasvir, and sofosbuvir/velpatasvir/voxilaprevir against genotype 3 hepatitis C virus infection: a systematic review and meta-analysis [frontiersin.org]
- 8. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Velpatasvir: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Velpatasvir, ensuring compliance with safety regulations and minimizing environmental impact.
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration equipped with a flue gas scrubbing system.[1] It is imperative to prevent the release of this compound into the environment, including waterways, soil, or sewer systems.[1][2]
Key Disposal and Safety Protocols
A summary of the key recommendations for the handling and disposal of this compound is provided in the table below. This information is compiled from safety data sheets (SDS) to ensure adherence to established safety protocols.
| Parameter | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. Discharge into the environment must be avoided. | [1][2] |
| Spill Containment | Prevent further spillage or leakage if safe to do so. Collect spillage and arrange for disposal in suitable, closed containers. | [1][2] |
| Personal Protective Equipment (PPE) | Use personal protective equipment, including chemical-impermeable gloves and a full-face respirator if exposure limits are exceeded. | [1][2] |
| Container Disposal | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated. | [1] |
Experimental Protocols: Disposal Procedure Workflow
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting. Adherence to these steps is crucial for ensuring the safety of personnel and the environment.
Step-by-Step Disposal Guidance
-
Identification and Segregation : Identify all this compound waste, including expired materials, unused product, and contaminated labware. Segregate this waste from other chemical waste streams to ensure proper handling.
-
Consult Safety Data Sheets (SDS) and Regulations : Before handling, thoroughly review the this compound SDS.[1][2][3][4] Familiarize yourself with federal, state, and local regulations pertaining to pharmaceutical and hazardous waste disposal.[5][6][7] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[5][6][7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate personal protective equipment when handling this compound waste. This includes chemical-impermeable gloves, safety goggles, and in cases of potential aerosolization or if exposure limits are exceeded, a full-face respirator.[1][2]
-
Packaging : Place this compound waste into suitable, closed, and clearly labeled containers to await disposal.[1][2] Ensure containers are robust and will not leak. For empty containers, they should be triple-rinsed or punctured to prevent reuse before disposal.[1]
-
Disposal Execution :
-
Licensed Waste Hauler : The most common and recommended method is to arrange for a licensed hazardous material disposal company to collect the waste.[3] This ensures the waste is transported and disposed of in accordance with all regulations.
-
Controlled Incineration : If available, controlled incineration with a flue gas scrubber is an acceptable method of destruction.[1] This should only be performed at a permitted facility.
-
-
Spill Management : In the event of a spill, prevent further leakage and avoid allowing the chemical to enter drains or the environment.[1][2] Collect the spilled material using an absorbent material and place it in a suitable, closed container for disposal.[1][2]
-
Documentation : Maintain detailed records of all waste disposal activities. This includes manifests from the waste disposal company and any certificates of destruction. These records are essential for regulatory compliance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. getbiomed.com [getbiomed.com]
- 7. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 8. Pharmaceutical Waste Disposal - NBC [nationalbiocare.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Velpatasvir
For laboratory professionals engaged in the vital work of drug development, ensuring a safe handling environment for active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for the handling of Velpatasvir, a potent antiviral agent. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to personal protection is necessary. The following table summarizes the required PPE and essential engineering controls to be in place.
| Control Type | Requirement | Specifications |
| Engineering Controls | Ventilation | Handle in a well-ventilated place. Ensure adequate ventilation.[1][2] |
| Safety Equipment | Provide accessible safety shower and eye wash station.[2] | |
| Personal Protective Equipment | Eye Protection | Wear tightly fitting safety goggles with side-shields.[1][2] |
| Hand Protection | Wear chemical impermeable protective gloves.[1][2] | |
| Skin and Body Protection | Wear suitable protective clothing; impervious clothing is recommended.[1][2] | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A self-contained breathing apparatus may be necessary in some situations.[1][3] |
Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[2] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it to be hazardous.[4]
Standard Operating Procedure for Handling this compound
The following workflow outlines the key procedural steps for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
Handling Precautions:
-
Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1]
-
Wear all prescribed personal protective equipment, including eye protection, gloves, and a lab coat.[2]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Wash hands thoroughly after handling the compound.[2]
First-Aid Measures:
-
In case of eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures: In the event of a spill, personal safety is the top priority.
-
Avoid breathing vapors, mist, or gas.[1]
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Collect the spilled material using a non-sparking tool and place it in a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused compounds and contaminated lab supplies, should be collected in a suitable and closed container.[1]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment and sewer systems must be avoided.[1] For unused medication in a household setting, it is recommended to mix it with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
